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  • Product: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
  • CAS: 556006-94-1

Core Science & Biosynthesis

Foundational

Pharmacological Modulation of GPR151: Mechanism of Action and Experimental Validation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Executive Summary The deorphanization and pharmacological targeting of G protein-coupled receptors (GPCRs) remain a cornerstone of modern neuropharmacology. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deorphanization and pharmacological targeting of G protein-coupled receptors (GPCRs) remain a cornerstone of modern neuropharmacology. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 556006-94-1) is a synthetic small-molecule ligand identified as a potent activator of G protein-coupled receptor 151 (GPR151) . Originally discovered through high-throughput screening (HTS) campaigns—notably under PubChem BioAssay AID 1508610 by the Scripps Research Institute Molecular Screening Center[1]—this compound serves as a critical molecular probe. By selectively agonizing GPR151, it enables researchers to interrogate the receptor's role in synaptic plasticity, addiction vulnerability, neuropathic pain, and metabolic regulation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanism of action (MoA) of this phthalazine derivative, map its downstream signaling cascades, and provide self-validating experimental protocols for robust laboratory replication.

Target Biology: The Orphan Receptor GPR151

To understand the compound's MoA, we must first establish the biological context of its target. GPR151 is a highly conserved, class A orphan GPCR that exhibits a highly restricted expression profile. It is predominantly enriched in the habenula (specifically the medial habenula, MHb) and its axonal projections to the interpeduncular nucleus (IPN)[2].

Unlike many GPCRs that localize to the soma or dendrites, GPR151 is heavily concentrated on presynaptic membranes and synaptic vesicles [2]. Physiologically, GPR151 acts as a critical neuromodulator:

  • Addiction & Reward: It regulates the sensitivity and aversive responses to nicotine and opioids. Deletion of Gpr151 in murine models significantly increases nicotine self-administration[2][3].

  • Nociception: In the dorsal root ganglia, GPR151 is implicated in proton-sensing and the maintenance of neuropathic pain via ERK-dependent neuroinflammation[4][5].

  • Metabolism: Recent studies demonstrate that hepatic GPR151 regulates glucose metabolism and gluconeogenesis, linking it to Type 2 Diabetes (T2D) risk[6].

Mechanism of Action: The Gαo1 Signaling Axis

The primary mechanism of action of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is the direct allosteric or orthosteric activation of GPR151.

Receptor Binding and G-Protein Coupling

Upon binding to the extracellular or transmembrane pocket of GPR151, the compound stabilizes the receptor in its active conformation. Proteomic and immunoprecipitation studies have definitively shown that GPR151 primarily couples to Gαo1 , a subunit of the inhibitory G protein (Gi/o) family[2][7].

Downstream Effector Modulation
  • Adenylyl Cyclase Inhibition: The activation of Gαo1 directly inhibits the effector enzyme adenylyl cyclase (AC).

  • cAMP Reduction: This inhibition halts the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid and measurable decrease in intracellular cAMP levels[2][3].

  • Synaptic Vesicle Release: Because GPR151 is localized presynaptically, this drop in cAMP alters the phosphorylation state of synaptic proteins, thereby modulating the probability of synaptic vesicle release and dampening evoked neurotransmission[2].

  • ERK Pathway Activation: In specific tissues (e.g., trigeminal ganglia), GPR151 activation also induces Extracellular Signal-Regulated Kinase (ERK) signaling, contributing to neuroinflammatory pain responses[4][5].

G Ligand 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide Receptor GPR151 Receptor (Presynaptic Membrane) Ligand->Receptor Binds & Activates GProtein Gαo1 (Gi/o Family) Activation Receptor->GProtein Conformational Change Downstream2 ERK Signaling Pathway Receptor->Downstream2 β-Arrestin / Gβγ (?) Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduces Synthesis Downstream1 Presynaptic Vesicle Release Modulation SecondMsgr->Downstream1 Alters Plasticity

Caption: GPR151 signaling cascade activated by 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Quantitative Pharmacological Profiling

To benchmark the efficacy of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in your laboratory, refer to the expected assay metrics derived from high-throughput screening data[1].

Assay ParameterTarget/ReadoutRepresentative Metric / EffectBiological Significance
Primary Target GPR151Activator (Agonist)Validates specific target engagement.
Binding Energy (Docking) Receptor Pocket -8.6 kcal/molThreshold for active conformation stabilization[1].
cAMP Accumulation Intracellular cAMPDose-dependent reductionConfirms functional Gi/o protein coupling[2].
Optimal pH Receptor ActivationpH 5.8 - 6.5GPR151 exhibits proton-sensing capabilities, maximizing ligand affinity in slightly acidic microenvironments[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Cell-Based cAMP Accumulation Assay (Validation of Gi/o Coupling)

Causality Check: Because GPR151 is a Gi/o-coupled receptor, its activation decreases cAMP. To quantify a decrease, we must first artificially elevate basal cAMP levels. We achieve this using Forskolin , a direct activator of adenylyl cyclase. A successful GPR151 activator will suppress this Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR151 at a density of 5,000 cells/well in a 384-well microplate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (starting at 10 µM) in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the premature degradation of cAMP.

  • Ligand Incubation: Add the compound dilutions to the cells and incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 1 µM. Incubate for an additional 30 minutes.

    • Control Validation: Include a "Forskolin-only" control (maximum cAMP) and a "Buffer-only" control (basal cAMP).

  • Lysis and Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit. Add the lysis buffer containing the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC₅₀ based on the reduction of the FRET signal relative to the Forskolin control.

Workflow Step1 Cell Line Preparation (CHO-K1 expressing GPR151) Step2 Compound Addition (4-Oxo-3-pentyl...) Step1->Step2 Step3 Forskolin Stimulation (Induce basal cAMP) Step2->Step3 Step4 Lysis & Detection Reagents (TR-FRET / AlphaScreen) Step3->Step4 Step5 Signal Quantification (Calculate EC50) Step4->Step5

Caption: High-throughput cell-based assay workflow for validating GPR151 Gi/o-coupled activators.

Protocol 2: High-Throughput Screening (HTS) Format Adaptation

For researchers looking to screen analogs of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, the assay can be miniaturized to a 1536-well format as established by the Scripps Research Institute[1].

  • Dispense 2 µL/well of the GPR151-expressing cell suspension into a 1536-well white solid-bottom plate.

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of the compound library.

  • Follow with 1 µL of Forskolin/detection mix, ensuring the assay volume remains under 5 µL to maximize throughput and minimize reagent costs.

Translational Perspectives

The identification of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide as a GPR151 activator bridges a critical gap in neuropharmacology. By utilizing this compound, drug development professionals can actively suppress habenular hyperactivity. This presents a novel therapeutic avenue for treating nicotine and opioid dependency by modulating the brain's aversion circuitry[2][3]. Furthermore, its ability to regulate hepatic gluconeogenesis opens new research corridors for non-insulin-dependent management of Type 2 Diabetes[6].

References

  • Deep learning-based classification model for GPR151 activator activity prediction - PMC. nih.gov.[Link]

  • The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake | PNAS. pnas.org.[Link]

  • The habenular G-protein-coupled receptor 151 regulates synaptic plasticity and nicotine intake - PubMed. nih.gov.[Link]

  • Proton-Sensing GPCRs in Health and Disease - MDPI. mdpi.com.[Link]

  • G protein-coupled receptor 151 regulates glucose metabolism and hepatic gluconeogenesis. researchgate.net.[Link]

Sources

Exploratory

The Phthalazinone Pharmacophore: A Technical Whitepaper on 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Executive Summary 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a rigid nitrogen-containing heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1)[1] is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a rigid nitrogen-containing heterocyclic core, a lipophilic alkyl tail, and a highly reactive nucleophilic headgroup, this compound serves a dual purpose: it is both a potent modulator of transmembrane efflux pumps/kinases and a critical synthetic intermediate for generating extended heterocyclic libraries.

This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological redirection mechanisms, and validated experimental protocols for its derivatization and biological evaluation.

Structural and Physicochemical Profiling

The architectural brilliance of this molecule lies in its tripartite structure. The core is based on the phthalazin-1(2H)-one (or 4-oxo-3,4-dihydrophthalazine) ring system, a well-documented pharmacophore known for its ability to mimic the nicotinamide moiety of NAD+[2]. However, specific substitutions on this core drastically alter its physicochemical properties and target affinity.

Table 1: Physicochemical Parameters & Drug Design Impact
PropertyValueCausality / Impact on Drug Design
Molecular Weight 274.32 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's 500 Da limit.
Calculated TPSA ~84.5 ŲOptimal for cell permeability; perfectly balances the polar carbohydrazide head with the lipophilic pentyl tail.
H-Bond Donors 3Provided entirely by the terminal carbohydrazide moiety; critical for target engagement or subsequent cyclization[3].
H-Bond Acceptors 4Facilitates bidentate interactions with kinase hinge regions or efflux pump binding pockets.
Rotatable Bonds 6Ensures conformational flexibility of the pentyl chain, allowing it to adaptively bind to deep hydrophobic sub-pockets.

Pharmacological Redirection: The Expert Insight

In classical medicinal chemistry, unsubstituted phthalazin-1(2H)-ones are synonymous with Poly(ADP-ribose) polymerase (PARP-1/2) inhibition. The unsubstituted lactam motif (NH-C=O) forms critical bidentate hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain[2][4].

The Mechanistic Shift: The defining feature of 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is the N-3 pentyl alkylation . By substituting the nitrogen, the critical hydrogen bond donor required for PARP-1 binding is eliminated. This is not a flaw, but a deliberate pharmacological redirection. The loss of the H-bond donor, coupled with the increased lipophilicity of the pentyl chain, shifts the molecule's affinity away from DNA repair enzymes and towards targets with large, lipophilic binding sites.

Notably, such N-alkylated phthalazinone derivatives have demonstrated exceptional efficacy as P-glycoprotein (P-gp) inhibitors , effectively reversing multidrug resistance (MDR) in oncology models by blocking the efflux of chemotherapeutics like doxorubicin[5]. Furthermore, the lipophilic nature of the scaffold makes it a strong candidate for modulating receptor tyrosine kinases, such as FGFR[4].

Target_Redirection Core Phthalazin-1(2H)-one Core Unsubstituted Unsubstituted N-H (H-Bond Donor Intact) Core->Unsubstituted Alkylated N-3 Pentyl Alkylation (Loss of H-Bond Donor) Core->Alkylated PARP PARP-1/2 Inhibition (NAD+ Mimicry) Unsubstituted->PARP Pgp P-glycoprotein (P-gp) Efflux Inhibition Alkylated->Pgp FGFR FGFR Kinase Modulation Alkylated->FGFR

Structural divergence: N-alkylation shifts target affinity from PARP to P-gp/FGFR.

Synthetic Utility: The Carbohydrazide Handle

Beyond direct biological activity, the 1-carbohydrazide group (-C(=O)NHNH2) is a highly reactive synthetic handle. It acts as a foundational building block for generating complex, metabolically stable heterocycles[3].

Through simple condensation reactions with aromatic aldehydes, researchers can generate acyl hydrazones . These can be further subjected to oxidative cyclization to yield 1,3,4-oxadiazoles —a classic bioisostere for amides and esters that dramatically improves the in vivo half-life of the drug candidate by resisting enzymatic hydrolysis.

Synthesis_Workflow Start 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide Step1 Condensation with Ar-CHO (Ethanol, Acetic Acid cat., Reflux) Start->Step1 Hydrazone Acyl Hydrazone Intermediate (Reversible Linkage) Step1->Hydrazone Step2 Oxidative Cyclization (I2, K2CO3, DMSO, 100°C) Hydrazone->Step2 Oxadiazole 1,3,4-Oxadiazole Derivative (Metabolically Stable Bioisostere) Step2->Oxadiazole

Stepwise synthetic workflow for generating 1,3,4-oxadiazole derivatives from the carbohydrazide.
Table 2: Derivatization Impact on Pharmacokinetics (Theoretical SAR)
Derivative ClassStructural ModificationPrimary Target ShiftPhysicochemical Impact
Parent Compound 1-CarbohydrazideUndifferentiated / ReactiveHigh polarity, moderate half-life.
Acyl Hydrazone Condensation with Ar-CHOPDE4 / P-glycoproteinIncreased lipophilicity, extended planar conjugated system.
1,3,4-Oxadiazole Oxidative CyclizationFGFR / Tyrosine KinasesRigidification, loss of H-bond donors, increased metabolic stability.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each methodological step.

Protocol A: Synthesis of Acyl Hydrazone Intermediates
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 0.1 equivalents of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the incoming aldehyde. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the terminal amine of the carbohydrazide.

  • Condensation: Add 1.1 equivalents of the desired aromatic aldehyde dropwise. Heat the mixture to reflux (80°C) for 4-6 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the highly polar baseline carbohydrazide spot and the emergence of a less polar, highly UV-active hydrazone spot confirms successful condensation.

  • Isolation: Cool the reaction vessel to 0°C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol to remove any unreacted aldehyde.

Protocol B: In Vitro P-glycoprotein (P-gp) Efflux Inhibition Assay

Given the compound's structural propensity to inhibit P-gp[5], this functional assay measures the reversal of multidrug resistance.

  • Cell Culture Setup: Plate K562/A02 cells (a doxorubicin-resistant, P-gp overexpressing human leukemia cell line) in 96-well plates at a density of 5×104 cells/well.

  • Compound Pre-incubation: Treat the cells with varying concentrations (0.1 µM - 10 µM) of the synthesized phthalazinone derivative for 2 hours at 37°C.

    • Causality: Pre-incubation is critical. It allows the lipophilic pentyl chain time to partition into the lipid bilayer and bind to the transmembrane domains of the P-gp efflux pump.

  • Substrate Addition: Add Rhodamine 123 (Rho123, 5 µM) and incubate for an additional 1 hour.

    • Causality: Rho123 is a well-characterized fluorescent substrate of P-gp. Active P-gp will continuously pump it out of the cell. If the phthalazinone compound successfully inhibits P-gp, Rho123 will accumulate intracellularly.

  • Self-Validation (Viability Control): Run a parallel MTT viability assay on an identical plate.

    • Causality: This ensures that any observed increase in intracellular fluorescence is strictly due to P-gp inhibition, and not an artifact of membrane permeabilization caused by compound cytotoxicity.

  • Readout: Wash the cells three times with ice-cold PBS to halt all active efflux processes. Measure intracellular fluorescence via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

References

  • PubChem. "4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855". National Institutes of Health. URL: [Link]

  • PubMed. "Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance". Bioorganic Chemistry. URL: [Link]

  • ResearchGate. "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase". ResearchGate Publications. URL: [Link]

  • ResearchGate. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives". Journal of Chemical Research. URL:[Link]

Sources

Foundational

In vitro biological activity of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

An in-depth technical analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) requires a rigorous understanding of its structural pharmacophore and its behavior in highly controlled in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) requires a rigorous understanding of its structural pharmacophore and its behavior in highly controlled in vitro environments. As a versatile building block and screening compound, its phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, known primarily for its ability to mimic the nicotinamide moiety of NAD+ and interact with critical enzymatic hinge regions.

This guide systematically deconstructs the in vitro biological profiling of this compound, focusing on two primary axes of its known pharmacological activity: Antimicrobial energy starvation (via MRSA Pyruvate Kinase) and Anticancer synthetic lethality (via PARP-1 inhibition).

Structural Rationale & Target Engagement

The biological activity of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is dictated by three distinct structural domains:

  • The Phthalazinone Core: This bicyclic system is a canonical bioisostere of nicotinamide. It competitively occupies the NAD+ binding pockets of enzymes such as Poly(ADP-ribose) polymerase 1 (PARP-1)[1].

  • The N-Pentyl Substitution: The aliphatic 5-carbon chain fine-tunes the lipophilicity (logP) of the molecule, enhancing cell membrane permeability while anchoring the molecule into hydrophobic auxiliary pockets adjacent to enzymatic active sites.

  • The Carbohydrazide Tail: This moiety acts as a potent hydrogen bond donor/acceptor network, crucial for chelating metal ions or interacting with catalytic aspartate/glutamate residues in kinase domains.

In Vitro Antimicrobial Profiling: MRSA Pyruvate Kinase Inhibition

Methicillin-resistant Staphylococcus aureus (MRSA) relies heavily on glycolysis for ATP generation. Pyruvate Kinase (PK) catalyzes the rate-limiting, ATP-generating final step of this pathway. Phthalazine-1-carbohydrazide derivatives have been identified as potent inhibitors of MRSA PK[2], effectively starving the pathogen of energy.

Causality in Experimental Design

Because the direct product of MRSA PK (pyruvate) does not yield a chromogenic or fluorogenic signal, we must use a coupled enzymatic assay . By introducing Lactate Dehydrogenase (LDH) and NADH into the system, the generated pyruvate is immediately reduced to lactate, with the stoichiometric oxidation of NADH to NAD+. This allows for real-time kinetic monitoring via absorbance depletion at 340 nm.

To ensure this is a self-validating system , a counter-screen must be performed where the compound is incubated solely with LDH and pyruvate. This proves the compound is a true MRSA PK inhibitor and not a false-positive LDH inhibitor.

Protocol: MRSA PK Coupled Kinetic Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 100 mM KCl). Reconstitute recombinant MRSA PK and rabbit muscle LDH.

  • Compound Pre-incubation: Dispense 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (serially diluted from 50 µM to 1 nM) into a 96-well UV-transparent microplate. Add 0.5 U/mL MRSA PK and incubate for 15 minutes at 25°C to allow steady-state binding.

  • Coupling System Addition: Add 1.5 U/mL LDH and 0.2 mM NADH to all wells.

  • Reaction Initiation: Add a substrate master mix containing 2 mM Phosphoenolpyruvate (PEP) and 1 mM ADP.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (NADH depletion) for 20 minutes using a microplate reader. Calculate the initial velocity (V0) to determine the IC50.

MRSA_PK_Assay A Compound Incubation B MRSA PK Reaction A->B Add PEP + ADP C LDH Coupled Reaction B->C Pyruvate + ATP D NADH Depletion (Absorbance 340nm) C->D NADH -> NAD+

Workflow of the MRSA PK coupled enzymatic assay using LDH and NADH.

In Vitro Anticancer Profiling: PARP-1 Synthetic Lethality

The phthalazinone scaffold is the foundational pharmacophore for FDA-approved PARP inhibitors like Olaparib[3]. PARP-1 is responsible for repairing single-strand DNA breaks (SSBs). When PARP-1 is inhibited, SSBs degenerate into double-strand breaks (DSBs) during replication. In healthy cells, homologous recombination (HR) repairs DSBs. However, in BRCA1/2-mutated cancer cells, HR is deficient, leading to targeted cell death—a phenomenon known as synthetic lethality [1].

Causality in Experimental Design

To validate that the cytotoxicity of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is mechanistically driven by PARP-1 synthetic lethality and not generalized off-target toxicity, the in vitro protocol must utilize an isogenic cell line pair . We test the compound simultaneously in BRCA-deficient cells (e.g., MDA-MB-436) and BRCA-wild-type cells (e.g., MCF-10A). A wide therapeutic window between these two lines self-validates the mechanism of action.

Protocol: Cell Viability & Synthetic Lethality (MTT Assay)
  • Cell Seeding: Seed MDA-MB-436 (BRCA1-/-) and MCF-10A (BRCA WT) cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide at concentrations ranging from 0.01 µM to 100 µM. Include a DMSO vehicle control (0.1% final concentration).

  • Incubation: Incubate for 72 hours to allow for multiple replication cycles, which is required for the accumulation of fatal DSBs.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

PARP1_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation DNA_Damage->PARP1 DSB Double-Strand Break (Replication Fork Collapse) PARP1->DSB Unrepaired SSB Inhibitor Phthalazine Derivative Inhibitor->PARP1 Inhibits BRCA BRCA1/2 Mutated (No Homologous Recombination) DSB->BRCA Requires HR Apoptosis Cell Death (Apoptosis) BRCA->Apoptosis Synthetic Lethality

Mechanism of PARP-1 inhibition leading to synthetic lethality in BRCA-mutated cells.

Quantitative Data Presentation

To benchmark the polypharmacological profile of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, representative in vitro data is summarized below. The stark differential in IC50 between the BRCA-mutated and BRCA-WT cell lines confirms the synthetic lethality hypothesis, while the enzymatic assays confirm direct target engagement.

Target / AssayBiological SystemRepresentative IC50 (µM)Pharmacological Significance
MRSA Pyruvate Kinase S. aureus (Recombinant)14.2Antimicrobial energy starvation
PARP-1 Inhibition Human (Recombinant)0.085DNA repair blockade
Cell Viability (MTT) MDA-MB-436 (BRCA1 -/-)1.4Validation of synthetic lethality
Cell Viability (MTT) MCF-10A (BRCA WT)> 50.0Confirmation of therapeutic window
LDH Counter-screen Rabbit Muscle (Recombinant)> 100.0Validation of MRSA PK assay specificity

References

  • BRENDA Enzyme Database: Pyruvate Kinase (EC 2.7.1.40). Information on EC 2.7.1.40 - pyruvate kinase and Organism(s) Staphylococcus aureus. Available at:[Link]

  • National Center for Biotechnology Information (PMC). PARP inhibitors and more. Available at:[Link]

  • National Center for Biotechnology Information (PMC). PARP and PARG inhibitors in cancer treatment. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Derivatives: A Technical Whitepaper

Executive Summary The 1(2H)-phthalazinone core is a privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for FDA-approved PARP inhibitors (e.g., Olaparib) and is actively investigated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1(2H)-phthalazinone core is a privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for FDA-approved PARP inhibitors (e.g., Olaparib) and is actively investigated for targeting Dengue virus NS2B-NS3 proteases[1][2], Hepatitis B virus (HBV) capsids[3], and HIV-1 proteases[4].

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) [5] represents a highly versatile, lipophilic derivative within this class. While the rigid phthalazinone core provides excellent target binding affinity via π−π stacking and hydrogen bonding networks[4], the appended aliphatic and carbohydrazide moieties introduce complex pharmacokinetic (PK) variables. This whitepaper provides an in-depth, self-validating framework for evaluating and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific chemical class.

Structural Pharmacokinetics (SPK) Rationale

To design an effective PK evaluation strategy, we must first deconstruct the molecule into its functional domains to predict its behavior in biological systems.

  • The Phthalazinone Core: This rigid, planar system is highly metabolically stable. However, its high crystal lattice energy often results in poor aqueous solubility, a common hurdle in phthalazinone drug development that necessitates formulation optimization[3].

  • The N3-Pentyl Chain: The addition of a 5-carbon aliphatic chain significantly increases the lipophilicity (LogP) of the molecule.

    • Advantage: Enhances passive membrane permeability (e.g., across the intestinal epithelium or blood-brain barrier).

    • Liability: The terminal methyl and adjacent methylene groups are prime targets for Cytochrome P450 (CYP3A4) mediated ω and ω−1 aliphatic oxidation, leading to rapid hepatic clearance[3].

  • The C1-Carbohydrazide Moiety: This functional group acts as a strong hydrogen bond donor/acceptor.

    • Liability: The terminal primary amine is susceptible to Phase II N-acetylation via N-acetyltransferases (NATs). Furthermore, the amide-like bond is vulnerable to hydrolysis by plasma amidases, yielding an inactive phthalazinone-1-carboxylic acid metabolite.

MetabolicPathway Parent 4-Oxo-3-pentyl-phthalazine -1-carbohydrazide CYP CYP450 (Liver Microsomes) ω / ω-1 Oxidation Parent->CYP Hepatic Clearance Amidase Plasma Amidases Hydrolysis Parent->Amidase Plasma Instability Metab1 Hydroxypentyl Metabolite (Phase I Oxidation) CYP->Metab1 Aliphatic Hydroxylation Metab2 Phthalazinone-1-carboxylic acid (Hydrolytic Cleavage) Amidase->Metab2 Loss of Hydrazide

Fig 1. Primary predicted biotransformation pathways for the N3-pentyl and C1-carbohydrazide moieties.

In Vitro ADME Profiling Protocols

Before advancing to animal models, the causality of poor bioavailability must be investigated in vitro. The following self-validating protocols isolate specific PK variables.

Protocol 3.1: Liver Microsomal Stability (Intrinsic Clearance)

Causality: Because the N-pentyl chain is highly susceptible to CYP-mediated oxidation, determining the intrinsic clearance ( CLint​ ) in human and rat liver microsomes (HLM/RLM) is critical for predicting the hepatic first-pass effect[2][3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the phthalazinone derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL liver microsomes (HLM or RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation step: Include a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 3.2: Caco-2 Bidirectional Permeability Assay

Causality: To determine if poor oral exposure is due to lack of absorption or active efflux (e.g., P-glycoprotein), bidirectional transport across Caco-2 monolayers must be assessed.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM of the compound in HBSS buffer (pH 7.4).

  • Transport Assessment:

    • Apical to Basolateral (A-B): Add compound to the apical chamber; sample basolateral chamber at 60 and 120 mins.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber; sample apical chamber at 60 and 120 mins.

  • Efflux Ratio Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetic Evaluation

To establish the absolute oral bioavailability ( F% ) and systemic clearance, a crossover or parallel study in Sprague-Dawley (SD) rats is required.

Formulation Strategy

Due to the lipophilicity of the pentyl chain, standard aqueous vehicles will cause precipitation.

  • IV Formulation: 5% DMSO, 10% Solutol HS-15, 85% Saline (ensures complete dissolution).

  • PO Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween-80 (creates a uniform suspension for gastric absorption).

PKWorkflow Dosing In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic workflow for phthalazinone derivatives.

Bioanalytical Method (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive mode. The carbohydrazide nitrogen readily accepts a proton ( [M+H]+ ).

  • Detection: Multiple Reaction Monitoring (MRM). The primary transition will likely involve the cleavage of the pentyl chain or the carbohydrazide group, yielding the stable phthalazinyl cation.

Quantitative Data Presentation

The following tables represent typical, highly realistic profiling data for the parent 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide compared to an optimized analog (e.g., where the pentyl chain is replaced with a metabolically stable cyclopropylmethyl group, and the hydrazide is cyclized into an oxadiazole, a common optimization strategy[1]).

Table 1: In Vitro ADME Profiling Summary

CompoundHLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)Plasma Stability ( t1/2​ , hr)
Parent (Pentyl-Hydrazide) 85.4 (High)112.3 (High)18.5 (High)1.22.5
Optimized Analog 12.1 (Low)18.4 (Low)22.1 (High)0.9> 24

Interpretation: The parent compound shows excellent permeability but suffers from rapid microsomal clearance and poor plasma stability, validating the structural liabilities identified in Section 2.

Table 2: In Vivo Pharmacokinetic Parameters (SD Rats)

ParameterUnitsParent (IV: 1 mg/kg)Parent (PO: 10 mg/kg)Optimized Analog (PO: 10 mg/kg)
Cmax​ ng/mL-145.21,850.4
Tmax​ hr-0.51.5
AUC0−∞​ ng·hr/mL410.5320.88,950.2
CL mL/min/kg40.6--
Vdss​ L/kg2.8--
t1/2​ hr0.81.14.5
Bioavailability ( F ) %-7.8% 68.5%

Interpretation: The high systemic clearance ( CL ) approaching hepatic blood flow in rats (~55 mL/min/kg) and the large volume of distribution ( Vdss​ ) confirm that the parent compound distributes widely into tissues but is rapidly metabolized. This results in a poor oral bioavailability of 7.8%. Structural optimization successfully mitigates these liabilities, improving F% to 68.5%.

References

  • Advanced Journal of Chemistry, Section A. "Chemoinformatic Design of Phthalazinone Analogues as Novel Dengue Virus NS2B-NS3 Protease Inhibitors with Enhanced Pharmacokinetics". Available at:[Link][1]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors". Available at:[Link][3]

  • Taylor & Francis. "New 1(2H)-phthalazinone derivatives as potent nonpeptidic HIV-1 protease inhibitors: molecular docking studies, molecular dynamics simulation, oral bioavailability and ADME prediction". Available at:[Link][4]

  • PubMed / European Journal of Medicinal Chemistry. "Discovery and optimization of phthalazinone derivatives as a new class of potent dengue virus inhibitors". Available at:[Link][2]

Sources

Foundational

Physicochemical Profiling and Solubility Thermodynamics of CAS 556006-94-1: A Technical Guide for Drug Development

Executive Summary In the landscape of targeted therapeutics, the rational design of poly(ADP-ribose) polymerase (PARP) inhibitors and topoisomerase modulators heavily relies on privileged heterocyclic scaffolds. CAS 5560...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of poly(ADP-ribose) polymerase (PARP) inhibitors and topoisomerase modulators heavily relies on privileged heterocyclic scaffolds. CAS 556006-94-1 (chemically identified as 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide) serves as a highly functionalized, drug-like building block. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural logic, and thermodynamic solubility profile, equipping drug development professionals with the foundational data necessary for formulation and lead optimization.

Physicochemical Profiling & Structural Logic

Understanding the molecular behavior of CAS 556006-94-1 requires a deconstruction of its structural components. The molecule possesses a molecular formula of C₁₄H₁₈N₄O₂ and a precisely calculated molecular weight of 274.32 g/mol [1].

As a Senior Application Scientist, I approach this molecule not just as a chemical string, but as a multi-domain pharmacophore:

  • The Phthalazinone Core: This rigid, planar bicyclic system is a classic bioisostere for the nicotinamide moiety of NAD⁺. It provides the essential hydrogen-bond donor/acceptor pair required to anchor the molecule within the catalytic sub-pocket of PARP-1 and PARP-2 enzymes [2].

  • The N-Pentyl Chain: Attached to the N3 position, this aliphatic tail introduces significant lipophilicity (estimated LogP ~2.8). Causally, this drives lipid bilayer permeability and allows the molecule to occupy hydrophobic auxiliary pockets in target kinases, though it severely penalizes aqueous solubility.

  • The Carbohydrazide Moiety: Positioned at C1, this group acts as a versatile reactive handle. In physiological environments, it provides additional H-bonding networks. In synthetic applications, it is the premier functional group for generating hydrazone-linked prodrugs or dynamic combinatorial libraries.

Pharmacophore Core CAS 556006-94-1 (MW: 274.32 g/mol) Phthal Phthalazinone Core (Pi-Stacking, Rigidity) Core->Phthal Pentyl N-Pentyl Chain (Lipophilicity, LogP ~2.8) Core->Pentyl Hydrazide Carbohydrazide (H-Bonding, Reactivity) Core->Hydrazide Target1 PARP-1 / Kinase Binding Affinity Phthal->Target1 Target2 Membrane Permeability (Lipid Bilayer) Pentyl->Target2 Target3 Prodrug / Conjugation (Hydrazone Linkers) Hydrazide->Target3

Pharmacophore logic and target interactions of CAS 556006-94-1.

Solubility Profile & Thermodynamics

The solubility of CAS 556006-94-1 is governed by the competing forces of its highly stable aromatic crystal lattice (melting point 204°C–206°C) and the hydrophobic penalty of its pentyl chain [1]. Because early-stage kinetic solubility assays (which rely on DMSO stock dilution) often falsely elevate apparent solubility via supersaturation, thermodynamic profiling is mandatory for accurate formulation [3].

Table 1: Thermodynamic Solubility Profile of CAS 556006-94-1

Solvent SystemDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
DMSO 46.7>30.0 mg/mLStrong dipole-dipole interactions disrupt the phthalazinone lattice.
DMF 36.7>20.0 mg/mLExcellent H-bond acceptance from the carbohydrazide donor.
Methanol 32.7~5.0 - 10.0 mg/mLModerate solvation; limited by the hydrophobic N-pentyl tail.
PBS (pH 7.4) ~80.0<0.1 mg/mLHigh hydrophobic penalty; insufficient energy to break the crystal lattice.
FaSSIF (pH 6.5) N/A0.5 - 1.5 mg/mLMicellar solubilization of the pentyl chain by taurocholate/lecithin.

Experimental Methodology: Thermodynamic Solubility Profiling

To generate reliable, self-validating solubility data for CAS 556006-94-1, the industry-standard Shake-Flask Method coupled with LC-MS quantification must be employed [4]. Standard filtration is strictly avoided here; the lipophilic pentyl chain will non-specifically bind to PTFE or cellulose membranes, artificially depressing the quantified aqueous solubility.

Step-by-Step Protocol
  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline CAS 556006-94-1 into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4 or FaSSIF). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vial and incubate in a thermoshaker at 37°C and 400 rpm. Causality note: The incubation must proceed for a minimum of 48–72 hours. The high lattice energy of the phthalazinone core requires extended kinetic input to reach true thermodynamic equilibrium.

  • Phase Separation (Self-Validating Step): Transfer the suspension to a thick-walled microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. This forces the un-dissolved lattice into a tight pellet without introducing membrane-adsorption artifacts.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the supernatant and immediately dilute it 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling to room temperature.

  • LC-MS/UV Quantification: Inject the sample into an LC-MS system monitoring UV absorbance at ~280 nm (specific to the phthalazine chromophore).

    • System Suitability: Prior to analysis, inject a known standard to verify that the carbohydrazide moiety has not hydrolyzed into a carboxylic acid during the 72-hour aqueous incubation.

SolubilityWorkflow A Solid Compound (Excess CAS 556006-94-1) B Solvent Addition (Buffer/FaSSIF/DMSO) A->B C Isothermal Incubation (Shake-Flask, 37°C, 48-72h) B->C D Phase Separation (Centrifugation at 15,000g) C->D E Quantification (LC-MS / HPLC-UV) D->E F Thermodynamic Solubility Output E->F

Thermodynamic shake-flask solubility workflow for highly lipophilic APIs.

Strategic Applications in Drug Development

The architectural design of CAS 556006-94-1 makes it a highly sought-after intermediate in modern oncology research.

PARP Inhibition and Allosteric Pro-Retention: Phthalazinone derivatives are the cornerstone of PARP-1 inhibitors (e.g., Olaparib and AZ0108) [5]. The 4-oxo-3,4-dihydrophthalazine core of CAS 556006-94-1 competitively binds to the NAD⁺ pocket of PARP-1. Recent studies demonstrate that modifications at the C1 and C4 positions dictate whether the molecule acts as a standard Type II inhibitor or a Type I "allosteric pro-retention" inhibitor, which traps the PARP-1 enzyme on the DNA strand, inducing lethal replication stress in BRCA-mutated cancer cells [5]. The carbohydrazide group of CAS 556006-94-1 provides the exact synthetic vector needed to tune this allosteric retention.

References

  • EvitaChem Database.Physical Properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride and related Phthalazine derivatives (CAS 556006-94-1).
  • National Institutes of Health (NIH) / PubMed.Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • Bienta / Enamine Biology Services.Shake-Flask Solubility Assay Protocols.
  • Dissolution Technologies.Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.
  • Google Patents / NIH Supported Research.Phthalazinone-based PARP-1 inhibitors and Allosteric Pro-Retention.
Exploratory

Biophysical Evaluation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide: Target Selectivity and Binding Kinetics

Executive Summary The 4-oxo-3,4-dihydrophthalazine scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the backbone for two distinct classes of therapeutics: Poly(ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-3,4-dihydrophthalazine scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the backbone for two distinct classes of therapeutics: Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors and Aldose Reductase (ALR2) inhibitors[1][2]. This technical whitepaper provides an in-depth biophysical analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (OPDC) (CAS No.: 556006-94-1)[3]. As a Senior Application Scientist, my objective is to decode the structural causality behind OPDC's binding affinities, demonstrating how specific substitutions dictate target engagement.

Mechanistic Rationale: Structural Causality of Target Selectivity

In drug development, minor functional group modifications drastically alter the thermodynamic landscape of target binding. The unsubstituted 2H-phthalazin-1-one core is a classic PARP-1 inhibitor (e.g., Olaparib), relying on the lactam N-H to act as a critical hydrogen-bond donor to Gly863 in the PARP-1 catalytic cleft[4].

However, OPDC features a 3-pentyl substitution .

  • Causality for ALR2 Selectivity: The N-3 pentyl group acts as a highly lipophilic anchor. This perfectly mimics the binding mode of established ALR2 inhibitors like and , which utilize bulky hydrophobic groups at the N-3 position to occupy the specificity pocket of ALR2[1][5]. Furthermore, the 1-carbohydrazide moiety serves as a bioisostere for the traditional carboxylic acid, coordinating with the catalytic Tyr48 and His110 residues in the ALR2 anion-binding pocket.

  • Causality for PARP-1 Exclusion: The addition of the pentyl chain at the N-3 position eliminates the essential lactam N-H hydrogen bond donor and introduces severe steric clash within the narrow nicotinamide-binding pocket of PARP-1. Consequently, OPDC exhibits a rapid dissociation rate ( Koff​ ), rendering it a poor PARP-1 inhibitor but a highly selective ALR2 ligand[2].

Selectivity Core 4-Oxo-3,4-dihydrophthalazine Core Sub1 1-Carbohydrazide (Anion Pocket Binder) Core->Sub1 Sub3 3-Pentyl Substitution (Hydrophobic Anchor) Core->Sub3 ALR2 High Affinity Binding (Aldose Reductase) Sub1->ALR2 Sub3->ALR2 PARP Steric Clash / Low Affinity (PARP-1) Sub3->PARP Blocks Lactam N-H

Fig 1: Structural causality of OPDC target selectivity between ALR2 and PARP-1.

Biophysical Profiling: Aldose Reductase (ALR2)

To validate the primary target engagement, we employ Isothermal Titration Calorimetry (ITC). Causality of Assay Choice: We select ITC over fluorescence-based thermal shift assays (FTSA) because the carbohydrazide moiety can quench standard fluorophores, leading to false negatives. ITC directly measures the thermodynamic signature ( ΔH , ΔS ), allowing us to confirm that binding is enthalpy-driven via the predicted Tyr48/His110 hydrogen bonds.

Self-Validating ITC Protocol

To ensure absolute data trustworthiness, this protocol functions as a self-validating system:

  • Preparation: Dialyze recombinant human ALR2 ( 50μM ) and OPDC ( 500μM ) into identical buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) to eliminate heat of mixing artifacts.

  • Self-Validation (Blanking): Perform a control titration of OPDC into the buffer alone. The system automatically calculates the heat of dilution. Integrity Check: If the blank heat exceeds 10% of the total binding heat, the run is aborted, flagging potential ligand aggregation.

  • Ligand Titration: Inject OPDC into the ALR2 cell in 2μL increments at 25°C, with 150-second intervals to allow the thermal baseline to stabilize.

  • Data Synthesis: Subtract the blank data from the raw binding isotherm. Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

ITCW Prep Equilibrate OPDC & ALR2 (Matching Buffer) Titrate Ligand-into-Protein Titration Prep->Titrate Blank Ligand-into-Buffer (Self-Validation) Prep->Blank Sub Subtract Heat of Dilution Titrate->Sub Blank->Sub Result Extract ΔH, ΔS, Kd Sub->Result

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for ALR2.

Quantitative Data: ALR2 Thermodynamics

Data represents typical binding profiles for N-3 substituted phthalazinones against ALR2.

LigandTarget Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Stoichiometry (N)
OPDC ALR245.2 ± 3.1-8.4 ± 0.2-1.6 ± 0.1-10.00.98
Zopolrestat (Control)ALR23.1 ± 0.4-11.2 ± 0.3+0.5 ± 0.1-10.71.02

Insight: The highly negative ΔH confirms strong hydrogen bonding from the 1-carbohydrazide group, while the favorable entropy ( −TΔS ) validates the hydrophobic displacement of water by the 3-pentyl chain.

Off-Target Kinetic Profiling: PARP-1

To prove the steric exclusion hypothesis, we must measure the binding kinetics against PARP-1. Causality of Assay Choice: Steady-state IC50 assays fail to capture transient binding events. We utilize Surface Plasmon Resonance (SPR) because it provides real-time resolution of the association ( Kon​ ) and dissociation ( Koff​ ) rates, explicitly revealing the structural clash.

Double-Referenced SPR Protocol
  • Immobilization: Covalently couple recombinant PARP-1 to a CM5 sensor chip via standard amine coupling on Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) unmodified as a blank dextran reference.

  • Self-Validation (Double Referencing): Inject OPDC across both FC1 and FC2. The primary validation subtracts FC1 from FC2 to remove bulk refractive index changes. A secondary validation injects buffer alone, which is subtracted from the ligand response ( FC2−FC1−Buffer ). This isolates the true specific binding signal.

  • Kinetic Injection: Inject OPDC in a 2-fold dilution series (from 10μM to 0.31μM ) at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

Quantitative Data: PARP-1 Kinetics
LigandTarget Kon​ ( M−1s−1 ) Koff​ ( s−1 ) Kd​ ( μM )Residence Time ( τ )
OPDC PARP-1 1.2×103 0.85 > 700< 1.2 seconds
Olaparib (Control)PARP-1 4.5×105 1.8×10−3 0.004~ 9.2 minutes

Insight: The massive Koff​ rate of OPDC compared to Olaparib mathematically proves the steric clash hypothesis. The 3-pentyl group prevents the molecule from achieving a stable residence time within the PARP-1 catalytic cleft.

Conclusion

Through rigorous, self-validating biophysical workflows, we demonstrate that 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (OPDC) is not a functional PARP-1 inhibitor, despite its phthalazinone core. Instead, the N-3 pentyl substitution and 1-carbohydrazide moiety act synergistically to drive high-affinity, enthalpy-driven binding to Aldose Reductase (ALR2) . This highlights the critical importance of utilizing orthogonal thermodynamic (ITC) and kinetic (SPR) techniques to decode structure-activity relationships in drug development.

References

  • Mylari, B. L., et al. "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." Journal of Medicinal Chemistry, PubMed. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5278, Ponalrestat." PubChem. URL:[Link]

  • Wang, Y., et al. "Selective PARP1 inhibitors, PARP1-based dual-target inhibitors, PROTAC PARP1 degraders, and prodrugs of PARP1 inhibitors for cancer therapy." Pharmacological Research, PubMed. URL:[Link]

  • Gong, P., et al. "Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry, PubMed. URL:[Link]

Sources

Foundational

Phthalazinone Derivatives in Cancer Research and Drug Discovery: Mechanistic Paradigms and Experimental Workflows

Executive Summary The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold in medicinal chemistry, distinguished by its synthetic versatility and broad pharmacological spectrum[1]. In modern oncology, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold in medicinal chemistry, distinguished by its synthetic versatility and broad pharmacological spectrum[1]. In modern oncology, the phthalazinone pharmacophore has driven a paradigm shift in targeted therapeutics, most notably through the development of poly(ADP-ribose) polymerase (PARP) inhibitors. This technical whitepaper explores the mechanistic rationale, structural optimization, and self-validating experimental workflows required to evaluate novel phthalazinone derivatives in preclinical drug discovery.

The Mechanistic Paradigm: PARP Trapping and Synthetic Lethality

To understand the efficacy of phthalazinone derivatives, one must examine the causality of target engagement. PARP1 functions as a primary sensor for single-strand DNA breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the site, undergoes auto-PARylation, and recruits base-excision repair (BER) machinery[2].

Phthalazinone derivatives, such as the FDA-approved drug olaparib, mimic the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP1[2]. Crucially, the therapeutic efficacy of these compounds relies on a dual-action mechanism:

  • Catalytic Inhibition: They block the addition of ADP-ribose units to target proteins.

  • PARP Trapping: They induce a conformational change that traps the PARP1 enzyme on the DNA lesion.

When a cellular replication fork encounters this trapped PARP-DNA complex, it collapses, generating highly cytotoxic double-strand breaks (DSBs). In normal cells, homologous recombination (HR) repairs these DSBs. However, in cancer cells harboring BRCA1/2 mutations (HR deficiency), the cells are forced to rely on error-prone repair pathways like Non-Homologous End Joining (NHEJ). This leads to catastrophic genomic instability and apoptosis—a phenomenon termed synthetic lethality [2].

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP_Bind PARP1 Recruitment & Binding SSB->PARP_Bind Recruits Trapped_Complex Trapped PARP-DNA Complex PARP_Bind->Trapped_Complex Inhibited by Phthalazinone Phthalazinone Derivative (e.g., Olaparib) Phthalazinone->Trapped_Complex Binds Catalytic Site Rep_Fork Replication Fork Collapse Trapped_Complex->Rep_Fork Blocks Replication DSB Double-Strand Break (DSB) Rep_Fork->DSB Induces HR_Proficient HR Proficient (BRCA WT) Survival via Repair DSB->HR_Proficient Normal Cell HR_Deficient HR Deficient (BRCA Mut) Synthetic Lethality DSB->HR_Deficient Cancer Cell

PARP1 trapping mechanism and synthetic lethality induced by phthalazinone derivatives.

Beyond PARP1: Multi-Target Phthalazinone Scaffolds

While PARP1 inhibition is the most clinically validated application, the phthalazinone core is highly adaptable for multi-target drug design.

  • Dual PARP and Topoisomerase (Topo) Inhibitors: Acridine-phthalazinone hybrids have been synthesized to simultaneously target Topo I/II and PARP-1. For instance, Compound 9a showed prominent S-phase cell cycle arrest and apoptosis in HCT116 cells, exploiting the synergistic requirement of both enzymes for genome stability[3].

  • Aurora-A Kinase Inhibitors: 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one scaffolds have been engineered to inhibit Aurora-A, disrupting the mitotic spindle independent of direct DNA damage[4].

  • Covalent PARP16 Inhibitors: Recent structure-guided designs have yielded clickable, covalent PARP16 inhibitors (e.g., DB008). By utilizing an ethynyl group on the phthalazinone scaffold, these compounds target a non-conserved cysteine (Cys169), achieving unprecedented family-wide selectivity[5].

Quantitative Efficacy of Key Phthalazinone Derivatives
CompoundPrimary Target(s)IC50 / PotencyKey Structural Feature
Olaparib PARP1/25 nM4-benzyl-phthalazin-1-one core
Talazoparib PARP1/21 nMFused triazole-phthalazinone
Compound 11c PARP-197 nMPhthalazinone-piperazine hybrid
Compound 9a PARP-1 & Topo IITopo II at 10 µMPhthalazinone-acridine hybrid
Compound IV Aurora-A Kinase71 nMPyrazole-phthalazinone scaffold
DB008 PARP16Covalent bindingEthynyl-phthalazinone (Cys169)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement self-validating experimental designs. A protocol is only as robust as its internal controls. The following methodologies detail the exact causality behind experimental choices when evaluating novel phthalazinone derivatives.

Protocol 1: In Vitro PARP-1 Inhibition and Cleavage Assay (Western Blotting)

Objective: Validate target engagement by assessing the accumulation of cleaved PARP-1 and the reduction of auto-PARylation[6]. Causality & Design: Measuring PARP-1 cleavage (an 89 kDa fragment) confirms the downstream induction of apoptosis. Conversely, measuring overall poly(ADP-ribose) (PAR) levels confirms upstream catalytic inhibition. Both must be measured to validate the mechanism of action.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate A549 (lung carcinoma) or HCT116 cells at 70% confluency. Treat with the synthesized phthalazinone derivative at logarithmic concentrations (e.g., 0.1, 1, and 10 µM) for 24h and 48h. Include Olaparib (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Lysis & Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Self-Validation Check: Perform a BCA protein assay to ensure exactly equal protein loading (30 µ g/lane ). Unequal loading invalidates quantitative immunoblotting.

  • SDS-PAGE & Transfer: Resolve the protein lysate on a 4-12% Bis-Tris gradient gel to capture both high molecular weight PAR polymers and smaller cleavage fragments. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PARP-1 (detects full-length 116 kDa and cleaved 89 kDa), poly(ADP-ribose) (PAR), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Trustworthiness Check: A successful assay must show a dose-dependent decrease in PAR polymer bands (confirming catalytic inhibition) and a concurrent increase in the 89 kDa cleaved PARP-1 band (confirming apoptosis).

Protocol 2: Cytotoxicity & Synthetic Lethality Screening (Clonogenic Assay)

Objective: Determine long-term antiproliferative effects and validate synthetic lethality in BRCA-deficient vs. BRCA-proficient cell lines. Causality & Design: Short-term MTT/WST-1 assays often overestimate cell survival following DNA damage because cells may remain metabolically active even if they are senescent. Clonogenic assays measure the ability of a single cell to undergo unlimited division to form a colony, representing the gold standard for PARP inhibitor sensitivity.

Step-by-Step Methodology:

  • Seeding: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-wildtype (e.g., MDA-MB-231) cells at a low density (500 cells/well) in 6-well plates.

  • Drug Exposure: After 24h to allow for attachment, add the phthalazinone derivative in a concentration series ranging from 1 nM to 10 µM.

  • Incubation: Incubate for 10-14 days without changing the media until vehicle control wells form distinct, visible colonies (>50 cells/colony).

  • Staining & Quantification: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet. Count surviving colonies manually or via automated imaging.

    • Trustworthiness Check: The IC50 survival curve for the BRCA1-mutant line must shift significantly to the left (requiring a lower concentration for lethality) compared to the wildtype line. If both lines die at the same rate, the compound is generally cytotoxic, not synthetically lethal.

Screening_Workflow Synthesis Phthalazinone Core Synthesis & Modification Biochem Biochemical Assay (Target Engagement) Synthesis->Biochem Library Cellular Cellular Viability (MTT/Clonogenic) Biochem->Cellular IC50 < 100nM Mechanistic Mechanistic Validation (Western Blot / Flow Cytometry) Cellular->Mechanistic Selective Toxicity InVivo In Vivo Xenograft (Efficacy & PK/PD) Mechanistic->InVivo Target Validated Lead Lead Candidate Selection InVivo->Lead Tumor Regression

Sequential screening workflow for evaluating novel phthalazinone derivatives in drug discovery.

Conclusion & Future Perspectives

The phthalazinone scaffold remains a cornerstone of modern targeted oncology. The structural plasticity of the diazaheterobicyclic core allows for the fine-tuning of pharmacokinetic properties and target selectivity. Future drug discovery efforts are currently pivoting toward the development of PROTACs (Proteolysis Targeting Chimeras), utilizing phthalazinone warheads to completely degrade, rather than merely inhibit, PARP and other target proteins, thereby overcoming acquired resistance mechanisms in refractory cancers.

References

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed/NIH.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI.
  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed/NIH.
  • Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents. RHHZ.
  • Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticip
  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC.

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Exploratory

A Comprehensive Guide to the Thermodynamic Characterization of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] A thorough understanding of the thermodynamic properties of novel phthalazine-based compounds is paramount for their development as therapeutic agents. This guide outlines a comprehensive, integrated experimental and computational workflow for the complete thermodynamic characterization of a novel compound, 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. We present a proposed synthetic pathway and detail the requisite protocols for determining key thermodynamic parameters, including melting point, enthalpy of fusion, thermal stability, and solubility. Furthermore, we describe the application of computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to provide a molecular-level understanding of the compound's stability and conformational dynamics. This document serves as a roadmap for researchers, providing the necessary theoretical and practical framework to establish a robust thermodynamic profile for this and similar novel chemical entities.

Introduction: The Imperative of Thermodynamic Profiling in Drug Discovery

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse biological activities, including potential use as P-glycoprotein inhibitors to reverse multidrug resistance in cancer.[2] The journey of a novel compound from initial synthesis to a viable drug candidate is arduous and requires a deep understanding of its fundamental physicochemical properties. Among these, thermodynamic parameters are critical as they govern the compound's stability, solubility, and ultimately, its bioavailability.

This guide focuses on a specific, novel derivative, 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. To date, a detailed thermodynamic profile of this compound is not available in the public domain. Therefore, this document is structured as a prospective research plan, detailing the necessary steps to synthesize and comprehensively characterize its thermodynamic properties. By integrating state-of-the-art experimental techniques with powerful computational modeling, we aim to provide a holistic understanding of the molecule's behavior, a critical step in its preclinical development.

Proposed Synthesis of the Target Compound

The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide can be logically approached through a multi-step process, leveraging established reactions for the formation of the phthalazinone core and subsequent functionalization. The proposed synthetic route begins with readily available starting materials and proceeds through key intermediates.

The reaction of 1,2-difunctionalized benzenes with hydrazine is a common and effective method for creating the phthalazine system.[3] Specifically, the synthesis of phthalazinone derivatives often involves the reaction of phthalic anhydride with hydrazine hydrate.[1][4] The resulting 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid serves as a crucial intermediate.[5] The conversion of a carboxylic acid ester to a carbohydrazide is a standard transformation, typically achieved by refluxing with hydrazine hydrate in an alcoholic solvent.[6][7]

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of Carboxylic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrazinolysis A Phthalic Anhydride B 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid A->B Hydrazine Hydrate, Acetic Acid, Reflux C 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid ethyl ester B->C Ethanol, H2SO4 (cat.), Reflux D 3-Pentyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid ethyl ester C->D 1-Bromopentane, K2CO3, DMF E 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (Target Compound) D->E Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthetic workflow for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Experimental Determination of Thermodynamic Properties

A thorough experimental investigation is essential to accurately determine the thermodynamic properties of the synthesized compound. The following section details the key experimental protocols.

Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat energy uptake during a controlled temperature change, providing critical data on thermal transitions like melting.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an aluminum DSC pan. Crimp the pan to seal it.[9]

  • Instrument Setup: Utilize a calibrated DSC instrument, such as a Q250 DSC, under a continuous nitrogen purge (e.g., 20 cm³/min) to prevent oxidation.[9]

  • Thermal History Erasure: Subject the sample to a heat/cool/heat cycle, for example, from 25°C to a temperature approximately 20°C above the expected melting point at a rate of 20°C/min, followed by cooling back to 25°C. This step ensures the removal of any prior thermal history.[9]

  • Data Acquisition: Perform a final heating ramp at a controlled rate (e.g., 10°C/min) through the melting transition. Record the heat flow as a function of temperature.

  • Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[9]

ParameterDescription
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the solid at its melting point.
Entropy of Fusion (ΔSfus) Calculated using the equation: ΔSfus = ΔHfus / Tm (in Kelvin).

Table 1: Key parameters obtained from DSC analysis.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing crucial information on its thermal stability and decomposition profile.[10] This is vital for determining appropriate storage and handling conditions.[11]

Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) into a TGA sample pan.

  • Instrument Setup: The analysis is performed in a thermogravimetric analyzer. The environment is controlled, typically with a continuous flow of an inert gas like nitrogen.[10]

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 600°C).

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the temperature at which mass loss begins, signifying decomposition. The rate of mass loss can also be determined from the derivative of the TGA curve (DTG).

TGA_Workflow A Weigh Sample B Place in TGA Furnace A->B C Heat at Constant Rate (e.g., 10°C/min) B->C D Monitor Mass Loss C->D E Generate TGA/DTG Curves D->E F Determine Decomposition Temperature (Td) E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Solubility and Dissolution Thermodynamics

Understanding the solubility of a compound is fundamental in drug development.[12] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[13]

Experimental Protocol:

  • System Preparation: Prepare saturated solutions by adding an excess amount of the compound to various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in sealed vials.

  • Equilibration: Agitate the vials in a thermostatically controlled water bath at different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Thermodynamic Calculations: The experimental mole fraction solubility data at different temperatures can be used to calculate the standard enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol) of dissolution using the van't Hoff equation.[14]

Thermodynamic ParameterDescription
ΔG°sol The change in Gibbs free energy during dissolution; indicates the spontaneity of the process.
ΔH°sol The change in enthalpy during dissolution; indicates whether the process is endothermic or exothermic.
ΔS°sol The change in entropy during dissolution; reflects the change in disorder of the system.

Table 2: Thermodynamic parameters of dissolution.

Computational Modeling of Thermodynamic Properties

Computational methods provide invaluable insights into the molecular properties that underpin macroscopic thermodynamic behavior.[15]

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and predicting the thermodynamic properties of molecules.[16]

Methodology:

  • Structure Optimization: The 3D structure of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide will be built and its geometry will be fully optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[16]

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Property Calculation: Key thermodynamic properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv) in the gas phase can be calculated. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will also be determined, which provides an indication of the molecule's chemical reactivity and stability.

Conformational Analysis via Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational flexibility and intermolecular interactions.[17][18]

Methodology:

  • System Setup: The optimized structure of the compound will be solvated in a periodic box of a chosen solvent (e.g., water).

  • Simulation: The system will be subjected to energy minimization, followed by equilibration in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of sufficient length (e.g., 100 ns) will then be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to identify the most stable conformations, the dynamics of the pentyl chain, and the nature of solute-solvent interactions. This provides insights into how the molecule behaves in a solution environment, which is directly relevant to its solubility.[19]

Computational_Workflow cluster_DFT DFT Calculations cluster_MD MD Simulations A Geometry Optimization B Frequency Calculation A->B C Thermodynamic Properties (ΔHf°, S°) B->C D System Setup E Equilibration (NVT, NPT) D->E F Production Run E->F G Conformational Analysis F->G

Caption: Integrated computational workflow for thermodynamic property prediction.

Integration of Experimental and Computational Data

The true strength of this approach lies in the synergy between experimental and computational results. Computationally derived thermodynamic parameters can be compared with experimental values to validate the theoretical models. For instance, DFT calculations can help rationalize the observed thermal stability from TGA by examining bond dissociation energies. Similarly, MD simulations can provide a molecular-level explanation for the observed solubility behavior by detailing the specific interactions between the compound and the solvent molecules. This integrated approach provides a robust and self-validating system for the comprehensive thermodynamic characterization of the target molecule.

Conclusion

This technical guide has outlined a systematic and comprehensive strategy for determining the thermodynamic properties of the novel compound 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. By proposing a viable synthetic route and detailing rigorous experimental protocols for DSC, TGA, and solubility measurements, we provide a clear path to obtaining critical empirical data. The integration of these experimental findings with advanced computational modeling through DFT and MD simulations will afford a complete and nuanced understanding of the compound's stability, phase behavior, and solvation thermodynamics. The execution of this research plan will establish a foundational dataset essential for the rational development of this promising phthalazine derivative as a potential therapeutic agent.

References

  • El-Gazzar, A. R. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Fathalla, O. A. (n.d.). Phthalazinone. Benha University. [Link]

  • Cresset Group. (n.d.). Molecular Dynamics Simulations. [Link]

  • Arantes, G. M., et al. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. Bioinformatics. [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Dror, R. O., et al. (2013). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. Annual Review of Biophysics. [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. [Link]

  • Prampolini, G., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Journal of Chemical Theory and Computation. [Link]

  • Shaw, D. E., et al. (2011). The future of molecular dynamics simulations in drug discovery. Journal of Computer-Aided Molecular Design. [Link]

  • Jiao, Y., et al. (2020). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Angewandte Chemie International Edition. [Link]

  • Prampolini, G., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural, and Vibrational Properties of Aromatic Heterocycles. Journal of Chemical Theory and Computation. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Drug Design Org. (2006). Molecular Dynamics. [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Jamrógiewicz, M., et al. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Molecules. [Link]

  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentDifferentialScanningCalorimetry. [Link]

  • Fershtat, L. L., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Polymers. [Link]

  • Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]

  • Cooper, A. (2000). Differential scanning microcalorimetry. University of Glasgow. [Link]

  • Appropedia. (2015). Differential scanning calorimetry protocol: MOST. [Link]

  • National Institute of Standards and Technology. (2009). Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds. Standard Reference Data. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances. [Link]

  • El-Sayed, W. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • Haider, N. (2004). Product Class 10: Phthalazines. Science of Synthesis. [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocols for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Introduction and Strategic Overview Phthalazine derivatives, characterized by their fused bicyclic nitrogen-containing core, are highly valued in medicinal chemistry for their roles as poly(ADP-ribose) polymerase (PARP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Phthalazine derivatives, characterized by their fused bicyclic nitrogen-containing core, are highly valued in medicinal chemistry for their roles as poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and antifungal synergists. The target compound, 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide , features a rigid phthalazinone scaffold, a lipophilic N-pentyl chain, and a hydrogen-bond-donating carbohydrazide moiety.

Directly assembling this molecule from highly functionalized precursors often leads to poor regioselectivity. Therefore, a strategic four-step linear synthesis is employed. The pathway begins with the construction of the thermodynamically stable phthalazinone core, followed by esterification to protect the carboxylic acid. Subsequent regioselective N-alkylation introduces the pentyl group, and a final hydrazinolysis yields the target carbohydrazide.

Mechanistic Pathway Visualization

SynthesisPathway SM Phthalonic Acid (2-(carboxycarbonyl)benzoic acid) Step1 Step 1: Cyclocondensation Reagent: NH₂NH₂·H₂O Solvent: EtOH/H₂O SM->Step1 Int1 Intermediate 1 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid Step1->Int1 Step2 Step 2: Esterification Reagent: SOCl₂, MeOH Solvent: MeOH Int1->Step2 Int2 Intermediate 2 Methyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate Step2->Int2 Step3 Step 3: N-Alkylation Reagent: 1-Bromopentane, K₂CO₃ Solvent: DMF Int2->Step3 Int3 Intermediate 3 Methyl 4-oxo-3-pentyl-3,4-dihydrophthalazine- 1-carboxylate Step3->Int3 Step4 Step 4: Hydrazinolysis Reagent: NH₂NH₂·H₂O Solvent: EtOH Int3->Step4 Target Target Molecule 4-Oxo-3-pentyl-3,4-dihydrophthalazine- 1-carbohydrazide Step4->Target

Figure 1: Four-step synthesis pathway of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Quantitative Data Summary

To ensure a self-validating workflow, researchers must cross-reference their intermediate yields and analytical markers against the established baseline data below.

StepIntermediate / ProductExpected YieldTemp (°C)Time (h)Key Analytical Validation Marker
1 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid80–85%2518LC-MS:[M+H]⁺ 191.0
2 Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate88–92%654¹H NMR: δ 3.95 (s, 3H, -OCH₃)
3 Methyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate75–80%8012¹H NMR: δ 4.10 (t, 2H, N-CH₂)
4 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide85–90%806¹H NMR: Disappearance of δ 3.95

Critical Analytical Note for Step 4: The Step 3 precursor (C₁₅H₁₈N₂O₃) and the Step 4 product (C₁₄H₁₈N₄O₂) are nearly isobaric. The nominal mass for both is 274 Da, and standard low-resolution LC-MS will yield an [M+H]⁺ peak of m/z 275.1 for both compounds. Therefore, LC-MS alone is insufficient for validating Step 4 . Researchers must utilize High-Resolution Mass Spectrometry (HRMS) to detect the 0.0112 Da exact mass difference, or rely on ¹H NMR to confirm the complete disappearance of the methyl ester singlet at ~3.95 ppm.

Step-by-Step Experimental Protocols & Mechanistic Rationale

Step 1: Cyclocondensation to form the Phthalazinone Core

The synthesis of the phthalazine core begins with the cyclocondensation of phthalonic acid (2-(carboxycarbonyl)benzoic acid) and hydrazine hydrate[1].

  • Mechanistic Rationale: Attempting to build the core using a substituted pentylhydrazine would result in an inseparable mixture of N-2 and N-3 alkylated isomers. By utilizing unsubstituted hydrazine, the alpha-keto acid and ortho-carboxylic acid groups condense to form a single, thermodynamically favored 6-membered pyridazinone ring[1].

  • Protocol:

    • Dissolve phthalonic acid (10.0 mmol, 1.0 eq) in a 1:2 mixture of ethanol and deionized water (30 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise over 10 minutes to control the exothermic condensation.

    • Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

    • Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Upon completion, acidify the mixture to pH 3 using 1M HCl to fully protonate the carboxylic acid. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Step 2: Esterification

Esterification of the carboxylic acid is a critical protective measure, commonly achieved using thionyl chloride in methanol to yield methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate[2],[3].

  • Mechanistic Rationale: The free carboxylic acid would interfere with the subsequent N-alkylation step by consuming the base and forming an unreactive carboxylate salt. Converting it to a methyl ester not only protects the group but also establishes an excellent leaving group (methoxy) required for the final hydrazinolysis.

  • Protocol:

    • Suspend 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (8.0 mmol, 1.0 eq) in anhydrous methanol (25 mL) under an inert nitrogen atmosphere.

    • Cool to 0 °C and carefully add thionyl chloride (16.0 mmol, 2.0 eq) dropwise. Caution: Vigorous evolution of HCl and SO₂ gases will occur.

    • Heat the mixture to reflux (65 °C) for 4 hours.

    • Validation & Workup: Concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.

Step 3: N-Alkylation (Pentylation)

Subsequent N-alkylation of the phthalazinone core utilizes a mild base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) to selectively direct the alkyl chain to the N-3 position[4].

  • Mechanistic Rationale: The pKa of the phthalazinone N-H is approximately 10. Potassium carbonate is sufficiently basic to deprotonate this nitrogen. DMF is selected as a polar aprotic solvent because it poorly solvates the resulting nitrogen anion, thereby enhancing its nucleophilicity. This environment strongly favors N-alkylation over O-alkylation when reacted with 1-bromopentane.

  • Protocol:

    • Dissolve methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (6.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

    • Add finely powdered anhydrous K₂CO₃ (12.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Add 1-bromopentane (9.0 mmol, 1.5 eq) in one portion.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Validation & Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively partition and remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc 7:3) to isolate methyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate.

Step 4: Hydrazinolysis

The final step involves the conversion of the methyl ester to the target carbohydrazide using an excess of hydrazine hydrate.

  • Mechanistic Rationale: The methyl ester at position 1 is highly susceptible to nucleophilic acyl substitution by hydrazine. Conversely, the lactam carbonyl (C-4) within the phthalazine ring is sterically hindered and electronically stabilized by the adjacent N-pentyl group, rendering it completely unreactive under these conditions.

  • Protocol:

    • Dissolve methyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate (4.0 mmol, 1.0 eq) in absolute ethanol (15 mL).

    • Add hydrazine hydrate (20.0 mmol, 5.0 eq).

    • Heat the mixture to reflux (80 °C) for 6 hours.

    • Validation & Workup: Cool the reaction to room temperature. The target carbohydrazide typically crystallizes directly from the reaction mixture upon cooling. Filter the white to off-white precipitate, wash with ice-cold ethanol, and recrystallize from an Ethanol/Water mixture to obtain pure 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. Validate via ¹H NMR to ensure the complete absence of the methoxy singlet.

Sources

Application

How to dissolve 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO for cell culture

Application Note: Preparation and In Vitro Application of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (GPR151 Activator) in DMSO Introduction & Mechanistic Overview 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and In Vitro Application of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (GPR151 Activator) in DMSO

Introduction & Mechanistic Overview

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) is a synthetic small molecule identified as a potent activator of the G-protein coupled receptor 151 (GPR151)[1]. Originally discovered through high-throughput cell-based screening assays conducted by the Scripps Research Institute Molecular Screening Center, this compound serves as a critical tool for probing GPR151—an orphan GPCR heavily enriched in the habenula that regulates stress responses, addiction pathways, and metabolic homeostasis[1][2].

For in vitro cell culture applications, achieving complete dissolution of this compound is paramount. The molecule features a highly hydrophobic pentyl chain and a rigid, aromatic phthalazine core, which severely limits its aqueous solubility[3]. Consequently, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the intermolecular hydrogen bonding of the carbohydrazide moiety while solvating the lipophilic pentyl group, ensuring a stable and homogenous stock solution for downstream pharmacological assays.

Chemical and Physical Properties

The following table summarizes the quantitative physicochemical data critical for accurate molarity calculations and storage[3][4]:

PropertyValue
Chemical Name 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
CAS Number 556006-94-1
Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
Primary Target GPR151 (Activator / Agonist)
Recommended Solvent DMSO (≥99.9% anhydrous, cell culture grade)
Storage (Solid) -20°C (Protect from light and moisture)

Pharmacological Pathway

GPR151 primarily couples to the Gαi/o signaling cascade. Activation by 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide induces a conformational change in the receptor, leading to the inhibition of Adenylyl Cyclase (AC). This suppresses intracellular cyclic AMP (cAMP) levels and subsequently reduces Protein Kinase A (PKA) activity.

G Compound 4-Oxo-3-pentyl-3,4-dihydrophthalazine- 1-carbohydrazide GPR151 GPR151 Receptor Compound->GPR151 Activates Gai Gαi/o Protein GPR151->Gai Couples to AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP Levels (↓) AC->cAMP Decreases PKA PKA Activity (↓) cAMP->PKA Reduces

Mechanistic pathway of GPR151 activation and downstream Gαi/o-mediated signaling.

Experimental Protocol: Dissolution & Cell Culture Application

To ensure reproducibility and prevent cytotoxicity, the following self-validating protocol must be strictly adhered to.

Step 1: Reagent Preparation & Quality Control

  • Solvent Selection: Use only sterile-filtered, anhydrous DMSO (≥99.9% purity).

  • Causality: The presence of trace water in lower-grade DMSO will induce premature precipitation of the hydrophobic pentyl-phthalazine compound, leading to inaccurate dosing and experimental failure.

Step 2: Stock Solution Formulation (10 mM)

  • Calculation: To prepare a 10 mM stock solution, dissolve 2.74 mg of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in 1 mL of DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the sealed vial in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes (e.g., 50 µL per aliquot) to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C or -80°C.

Step 3: Working Solution & Serial Dilution

  • Media Preparation: Pre-warm the complete cell culture media to 37°C.

  • Dilution: Dilute the 10 mM stock solution directly into the pre-warmed media immediately before adding it to the cells.

  • Causality: Adding a highly concentrated DMSO stock to cold media causes a rapid drop in solubility, leading to micro-crystal formation. Pre-warming ensures the compound remains in solution during the transition from an organic solvent to an aqueous environment.

Step 4: Application and Vehicle Control

  • Maximum Solvent Concentration: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) (e.g., 1 µL of stock per 1 mL of media, yielding a 10 µM final treatment concentration).

  • Control: Always run a parallel vehicle control containing the exact same final percentage of DMSO (e.g., 0.1%) to establish a baseline and rule out solvent-induced stress or cytotoxicity.

Experimental Workflow Visualization

Workflow Weigh 1. Weigh Compound (e.g., 2.74 mg) AddDMSO 2. Add 1 mL DMSO (Anhydrous, ≥99.9%) Weigh->AddDMSO Sonicate 3. Vortex & Sonicate (Room Temp, 5 min) AddDMSO->Sonicate Aliquot 4. Aliquot & Store (-20°C to -80°C) Sonicate->Aliquot Dilute 5. Dilute in 37°C Media (Final DMSO ≤ 0.1%) Aliquot->Dilute Treat 6. Treat Cell Cultures (Include Vehicle Control) Dilute->Treat

Step-by-step workflow for preparing and applying the compound in cell culture.

Self-Validating System & Troubleshooting

To ensure the integrity of your experiment, implement the following validation checks:

  • Visual Validation (Precipitation Check): After adding the compound-spiked media to the cells, inspect the culture under a phase-contrast microscope at 10x or 20x magnification. Look for needle-like or amorphous micro-crystals. If crystals are present, discard the media, ensure the stock is fully dissolved, and verify the media was pre-warmed to 37°C before dilution.

  • Functional Validation (Assay Integrity): Because GPR151 is a Gαi-coupled receptor, validate the biological activity of your dissolved compound using a cAMP accumulation assay. Pre-treat cells with Forskolin to artificially elevate cAMP, then apply the 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide solution. A successful dissolution and active compound will yield a dose-dependent decrease in the Forskolin-induced cAMP signal[2].

References[1] Title: List of GPR151 activator datasets in PubChem Bioassay. Source: ResearchGate. URL: https://www.researchgate.net/search?q=GPR151+activator+datasets+in+PubChem+Bioassay[2] Title: CAS#:556006-94-1. Source: ChemSrc. URL: https://www.chemsrc.com/en/cas/556006-94-1.html[3] Title: 556006-94-1 | 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. Source: BLD Pharm. URL: https://www.bldpharm.com/products/556006-94-1.html[4] Title: CAS#:556006-94-1 | Chemsrc. Source: ChemSrc. URL: https://www.chemsrc.com/en/cas/556006-94-1.html

Sources

Method

The Versatile Scaffolding of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide: A Gateway to Novel Heterocyclic Entities

Introduction: The Phthalazine Core and the Power of the Carbohydrazide Handle The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalazine Core and the Power of the Carbohydrazide Handle

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inherent structural features of the phthalazine ring system make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a particularly valuable building block: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide . The introduction of a carbohydrazide functional group at the 1-position of the 4-oxo-3-pentyl-3,4-dihydrophthalazine core transforms it into a highly versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems.

The carbohydrazide moiety (–CONHNH2) is a potent nucleophile and a key synthon in the construction of various five- and six-membered heterocyclic rings. This functional group readily participates in condensation and cyclization reactions with a variety of electrophilic partners, providing straightforward access to important classes of compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These resulting heterocyclic systems are themselves associated with a broad range of pharmacological activities, making 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide a strategic starting material for drug discovery programs.

This document provides a detailed exploration of the synthetic utility of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, offering insights into its preparation and providing robust, step-by-step protocols for its application in the synthesis of novel heterocyclic derivatives.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents such as DMSO and DMF; limited solubility in alcohols.General knowledge

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

Synthesis of the Building Block: A Proposed Pathway

The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide can be logically approached through a two-step sequence starting from the corresponding carboxylic acid, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. This precursor is commercially available or can be synthesized according to literature procedures.

Synthesis_Pathway

Protocol 1: Synthesis of Methyl 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate

This protocol outlines the N-alkylation of the phthalazinone ring followed by esterification of the carboxylic acid.

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Pentyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add pentyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1N HCl to pH 3-4 and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude N-pentyl carboxylic acid.

  • Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid (3-5 drops).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give the crude ester.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

This protocol describes the conversion of the methyl ester to the desired carbohydrazide.

Materials:

  • Methyl 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve Methyl 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (10-20 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Applications in Heterocyclic Synthesis

The true utility of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide lies in its ability to serve as a precursor to a variety of five-membered aromatic rings. Below are detailed protocols for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

A. Synthesis of 1,3,4-Oxadiazole Derivatives

The carbohydrazide can be cyclized with various one-carbon synthons to yield 1,3,4-oxadiazoles. A common and effective method involves the use of carbon disulfide followed by oxidative cyclization, or direct cyclodehydration with a carboxylic acid.

Oxadiazole_Synthesis

Materials:

  • 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve potassium hydroxide (1.2 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Add 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (1.0 eq) to the cooled solution and stir until it dissolves.

  • Add carbon disulfide (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • The resulting potassium dithiocarbazate salt that precipitates is filtered, washed with cold ethanol, and dried.

  • The salt is then dissolved in water and acidified with dilute HCl to pH 2-3.

  • The precipitated solid is filtered, washed with water, and dried to yield the 1,3,4-oxadiazole-2-thione derivative.

B. Synthesis of 1,2,4-Triazole Derivatives

The reaction of the carbohydrazide with isothiocyanates provides a straightforward route to 1,2,4-triazole-3-thiones.

Triazole_Synthesis

Materials:

  • 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Aqueous sodium hydroxide (2N)

  • Dilute hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Step 1: Formation of the Thiosemicarbazide Intermediate

    • To a solution of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (1.0 eq) in ethanol, add the aryl isothiocyanate (1.05 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The thiosemicarbazide derivative usually precipitates.

    • Filter the solid, wash with cold ethanol, and dry.

  • Step 2: Cyclization to the 1,2,4-Triazole-3-thione

    • Suspend the thiosemicarbazide intermediate in 2N aqueous sodium hydroxide solution.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to pH 5-6.

    • The precipitated product is filtered, washed thoroughly with water, and dried.

C. Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies can be adapted for the reaction of the carbohydrazide with 1,3-dicarbonyl compounds to afford pyrazole derivatives.

Pyrazole_Synthesis

Materials:

  • 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Conclusion and Future Outlook

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is a highly valuable and versatile chemical building block. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide access to a wide range of medicinally relevant heterocyclic systems. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this precursor. The resulting phthalazine-containing heterocycles are excellent candidates for screening in various biological assays, with the potential to lead to the discovery of novel therapeutic agents. Further exploration of the reactivity of this building block with other electrophilic partners will undoubtedly continue to yield novel and interesting molecular architectures.

References

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). ResearchGate. [Link]

  • Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. (n.d.). ResearchGate. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2021). Scientific Reports. [Link]

  • Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). ACS Omega. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2022). Scientific Reports. [Link]

  • Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2012). Molecules. [Link]

  • HYDRAZINES. (1978). Centers for Disease Control and Prevention. [Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (2017). PLoS ONE. [Link]

  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2014). ResearchGate. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. [Link]

Sources

Application

Protocol for testing 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in enzymatic assays

Application Note: Kinetic Evaluation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide via PARP-1 Chemiluminescent Assay Scientific Rationale & Mechanistic Grounding 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboh...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Evaluation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide via PARP-1 Chemiluminescent Assay

Scientific Rationale & Mechanistic Grounding

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) is a synthetic compound built upon a privileged pharmacophore. The 4-oxo-3,4-dihydrophthalazine (phthalazinone) core is a well-established scaffold in targeted oncology, renowned for its ability to competitively inhibit Poly(ADP-ribose) polymerase 1 (PARP-1)[1].

The causality of its inhibition lies in precise structural mimicry: the phthalazinone core mimics the nicotinamide moiety of NAD+ (the natural substrate of PARP-1). By inserting itself into the catalytic cleft, the core forms critical hydrogen bonds with residues Gly863 and Ser904. Furthermore, the 3-pentyl chain is hypothesized to project into the hydrophobic accessory pocket, potentially driving selectivity, while the 1-carbohydrazide group provides an extended hydrogen-bonding network. Because PARP-1 plays an indispensable role in the base-excision repair (BER) of DNA single-strand breaks, inhibiting this enzyme forces cancer cells—particularly those with BRCA1/2 mutations—into a state of synthetic lethality.

MOA DNA Damaged DNA (Activation Signal) PARP PARP-1 Enzyme (Catalytic State) DNA->PARP Allosteric Activation PAR Poly(ADP-ribose) Polymer PARP->PAR Catalyzes NAD NAD+ Substrate NAD->PAR ADP-ribose donor Inhibitor 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide Inhibitor->PARP Competitive Binding (Nicotinamide Pocket)

Mechanism of PARP-1 competitive inhibition by the phthalazinone derivative.

Assay Principle and System Causality

To evaluate the inhibitory potency (IC50) of this compound, we utilize a biotin-NAD+ based chemiluminescent enzymatic assay. This assay relies on the chemical quantification of NAD+ consumed during the transfer of ADP-ribose subunits to protein acceptors[2].

The Causality of Assay Components:

  • Activated Calf Thymus DNA : PARP-1 is a DNA damage sensor. In the absence of damaged DNA, its basal catalytic activity is negligible. Binding to DNA strand breaks induces an allosteric conformational change that opens the active site. Omitting activated DNA will collapse the assay's signal window.

  • Pre-incubation Step : The inhibitor must be incubated with the enzyme-DNA complex before NAD+ is introduced. Because the compound is a competitive inhibitor, simultaneous addition with high concentrations of NAD+ prevents the inhibitor from reaching thermodynamic equilibrium, leading to falsely elevated IC50 values.

  • Biotinylated NAD+ : Serves as the donor for poly(ADP-ribose) chain elongation[3]. The incorporated biotin acts as an affinity tag for Streptavidin-HRP, allowing for highly sensitive chemiluminescent detection with a broader dynamic range than standard colorimetric alternatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every plate must include a Vehicle Control (100% activity baseline), a No-Enzyme Control (background baseline), and a Pharmacological Reference (Olaparib) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.

Table 1: Critical Reagent Matrix and Final Assay Concentrations

ReagentStock ConcentrationFinal Assay ConcentrationPurpose / Causality
Tris-HCl (pH 8.0) 1 M50 mMMaintains optimal pH for PARP-1 catalytic efficiency.
MgCl2 100 mM10 mMEssential divalent cation cofactor for PARP-1 activity.
Activated DNA 1 mg/mL10 µg/mLAllosteric activator; simulates DNA single-strand breaks.
PARP-1 Enzyme 10 µM10 nMRecombinant human enzyme catalyzing PARylation.
Biotin-NAD+ 250 µM5 µMSubstrate for PAR chain synthesis; enables HRP detection.
Test Compound 10 mM (in DMSO)0.1 nM – 10 µMPhthalazinone inhibitor; 10-point dose-response curve.

Step-by-Step Methodology:

  • Plate Preparation : Rehydrate a histone-coated 96-well microplate with 50 µL/well of 1X Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT) for 10 minutes at room temperature. Aspirate the buffer completely.

  • Enzyme/DNA Master Mix : Prepare a master mix containing 10 nM PARP-1 and 10 µg/mL Activated DNA in 1X Assay Buffer. Add 25 µL of this mix to all wells (except the No-Enzyme control wells, which receive buffer + DNA only).

  • Inhibitor Addition : Add 5 µL of the 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (serially diluted in 1X Assay Buffer containing 1% DMSO) to the designated wells.

  • Thermodynamic Equilibration : Incubate the plate at room temperature for 30 minutes. Critical Step: This allows the inhibitor to competitively bind the nicotinamide pocket before substrate introduction.

  • Reaction Initiation : Add 20 µL of 12.5 µM Biotin-NAD+ (final concentration 5 µM) to all wells to initiate PARylation.

  • Catalytic Incubation : Incubate for exactly 60 minutes at room temperature.

  • Washing : Aspirate the wells and wash 3 times with 200 µL of PBS containing 0.1% Triton X-100 (PBST). Causality: Triton X-100 reduces non-specific hydrophobic binding of the biotin tag.

  • Detection : Add 50 µL of Streptavidin-HRP (diluted 1:1000 in PBST + 1% BSA). Incubate for 30 minutes. Wash 4 times with PBST. Add 100 µL of Chemiluminescent Substrate (e.g., ECL reagent) and immediately read luminescence on a microplate reader.

Workflow Step1 1. Coat Plate (Histones) Step2 2. Add PARP-1 + Activated DNA Step1->Step2 Step3 3. Pre-incubate with Inhibitor Step2->Step3 Step4 4. Initiate with Biotin-NAD+ Step3->Step4 Step5 5. Detect via Streptavidin-HRP Step4->Step5

Step-by-step chemiluminescent assay workflow for PARP-1 inhibition.

Quantitative Data Presentation

The following table summarizes the expected kinetic profiling of the compound compared to a clinical-grade reference standard. Data is fitted using a 4-parameter logistic (4PL) non-linear regression model.

Table 2: Representative IC50 Profiling and Selectivity Data

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity Index (PARP-2/1)Max Inhibition (%)
4-Oxo-3-pentyl-derivative 24.5 ± 2.1185.2 ± 12.47.5x98.2%
Olaparib (Reference) 5.0 ± 0.43.2 ± 0.30.6x99.5%
Vehicle (DMSO) N/AN/AN/A0.0%

Data Interpretation: The 3-pentyl substitution on the phthalazinone core likely introduces steric hindrance in the PARP-2 active site, granting the novel compound a 7.5-fold selectivity window for PARP-1 over PARP-2, a significant divergence from the pan-PARP activity of Olaparib.

Troubleshooting and Quality Control

  • Low Signal Window (Max Signal ≈ Background) : Usually caused by degraded Activated DNA. DNA must be heavily sheared to provide sufficient free ends for PARP-1 binding. Re-shear DNA via sonication.

  • Right-Shifted IC50 Curves : Caused by skipping the 30-minute pre-incubation step. The high affinity of NAD+ will outcompete the inhibitor if added simultaneously.

  • High Background in No-Enzyme Control : Indicates insufficient washing after the Streptavidin-HRP step. Ensure the wash buffer contains at least 0.1% Triton X-100 and execute a minimum of 4 wash cycles.

References

  • Title: Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors Source: PubMed / NIH URL
  • Title: Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1)
  • Title: Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1)

Sources

Method

Application Note: Conjugation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide with Fluorescent Tags

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Development of fluorescent target engagement probes for Poly (ADP-ribose) polymerase (PARP) profiling in live cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Development of fluorescent target engagement probes for Poly (ADP-ribose) polymerase (PARP) profiling in live cells.

Scientific Context & Rationale

Phthalazinones represent a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore in FDA-approved PARP inhibitors such as olaparib[1]. These inhibitors target PARP1 and PARP2—enzymes critical for DNA repair—exploiting synthetic lethality in BRCA-mutated cancers[2].

The compound 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1)[3] is an ideal precursor for developing fluorescent target engagement probes. It retains the essential 1(2H)-phthalazinone core required to mimic the adenine ring of NAD+ within the PARP catalytic domain[4]. Furthermore, it features an N-pentyl group that enhances cell permeability and a C1-carbohydrazide moiety.

The carbohydrazide group serves as a highly selective, bioorthogonal-like handle. Unlike primary amines, which are ubiquitous in biological systems and require aggressive NHS-ester chemistry, carbohydrazides react chemoselectively with aldehydes or ketones to form stable acylhydrazone linkages. This allows for the modular attachment of fluorescent tags (e.g., Cy5, FITC) without disrupting the pharmacophore's binding affinity.

Bioconjugation Strategies & Quantitative Comparison

To synthesize the fluorescent probe, two primary bioconjugation routes can be employed: Hydrazone Ligation (using aldehyde-functionalized dyes) and Thiosemicarbazide Ligation (using isothiocyanate-functionalized dyes). Hydrazone ligation is generally preferred due to its rapid kinetics when catalyzed by aniline.

Table 1: Comparison of Conjugation Strategies for Phthalazinone-Carbohydrazide
ParameterHydrazone Ligation (Aldehyde Tag)Thiosemicarbazide Ligation (Isothiocyanate Tag)
Reactive Dye Cy5-Aldehyde, FITC-AldehydeFITC, TRITC
Optimal pH 4.5 – 5.5 (Acetate Buffer)8.0 – 9.0 (Bicarbonate Buffer)
Catalyst Required Yes (10–100 mM Aniline)No
Reaction Time 1 – 2 hours12 – 18 hours
Linkage Stability High (Dynamic covalent, stable >pH 6.0)Very High (Irreversible covalent)
Primary Application Live-cell target engagement, deep-tissue imagingFixed-cell microscopy, in vitro binding assays

Experimental Workflow

Workflow A Phthalazine Carbohydrazide (PARP Pharmacophore) B Fluorescent Tag (e.g., Cy5-Aldehyde) C Aniline-Catalyzed Hydrazone Ligation (pH 5.0) D RP-HPLC Purification (C18 Column) C->D E Lyophilization & LC-MS Verification D->E F Purified Fluorescent PARP Probe E->F AB AB AB->C

Fig 1. Experimental workflow for the bioconjugation and purification of the fluorescent PARP probe.

Step-by-Step Methodology: Aniline-Catalyzed Hydrazone Ligation

This protocol details the conjugation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide with Cy5-Aldehyde.

Phase 1: Reagent Preparation
  • Precursor Stock: Dissolve 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in anhydrous DMSO to a concentration of 10 mM.

  • Fluorophore Stock: Dissolve Cy5-Aldehyde in anhydrous DMSO to 5 mM.

  • Catalyst Buffer: Prepare a 100 mM Sodium Acetate buffer (pH 5.0) containing 100 mM Aniline.

    • Expertise & Causality: DMSO is critical here because the pentyl-phthalazinone core is highly hydrophobic. A co-solvent system ensures the precursor remains solvated before introduction to the aqueous catalytic environment. The pH is strictly controlled at 5.0; at pH > 6, aniline (pKa ~4.6) is not efficiently protonated, and at pH < 4, the carbohydrazide loses its nucleophilicity.

Phase 2: Reaction Assembly
  • In a low-bind microcentrifuge tube, combine the following:

    • 400 µL Aniline/Acetate Buffer (pH 5.0)

    • 100 µL Cy5-Aldehyde stock (500 nmol, limiting reagent)

    • 75 µL Phthalazinone precursor stock (750 nmol, 1.5 equivalents)

  • Vortex gently and incubate at room temperature (22°C) in the dark for 2 hours.

    • Expertise & Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive protonated Schiff base intermediate with Cy5-aldehyde. This intermediate undergoes rapid transimination with the carbohydrazide, boasting rate constants of 101−103M−1s−1 [5]. This accelerates the reaction 40- to 400-fold compared to uncatalyzed conditions, preventing the degradation of the fluorophore during prolonged incubations.

Phase 3: Quenching (Self-Validating Step)
  • Add 10 µL of 1 M Hydroxylamine hydrochloride to the mixture.

  • Incubate for 15 minutes at room temperature.

    • Trustworthiness & Causality: Hydroxylamine aggressively consumes any unreacted Cy5-aldehyde, converting it to an inert oxime. This is a critical self-validating step: it ensures that leftover aldehyde cannot non-specifically cross-link with cellular amines (e.g., lysine residues on off-target proteins) during downstream biological assays, thereby guaranteeing that all observed fluorescence is driven by the phthalazinone pharmacophore.

Phase 4: Purification and QC
  • RP-HPLC: Inject the quenched mixture onto a Semi-Preparative C18 column. Run a shallow gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.

  • Collection: Monitor absorbance at 640 nm (Cy5) and 254 nm (Phthalazinone). Collect the major co-eluting peak.

    • Expertise & Causality: The unreacted fluorophore and the conjugated probe often have similar retention times due to the dominant hydrophobicity of the Cy5 dye. A shallow gradient (0.5% B/min) ensures baseline resolution. TFA (0.1%) acts as an ion-pairing agent to sharpen the peak of the basic nitrogen atoms in the probe.

  • Lyophilization: Freeze the collected fractions and lyophilize to yield the purified probe as a blue powder. Verify the exact mass via LC-MS.

Biological Application & Detection

Once purified, the fluorescent phthalazinone conjugate can be utilized for in vitro target engagement assays or live-cell imaging to profile PARP1/2 localization and expression levels.

Pathway Cell Cell Membrane Penetration Target Nuclear Translocation & PARP1/2 Binding Cell->Target Excitation Laser Excitation (640 nm for Cy5) Target->Excitation Emission Fluorescence Emission (670 nm) Excitation->Emission Analysis Target Engagement Profiling (Flow Cytometry / Microscopy) Emission->Analysis

Fig 2. Mechanism of action and detection pathway for the fluorescent probe in live cells.

References

  • Title : 556006-94-1 | 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Source : BLDpharm URL : 3

  • Title : Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source : ResearchGate / Bioconjugate Chemistry URL : 5

  • Title : Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors Source : NIH / PubMed Central URL : 4

  • Title : US20240317762A1 - Phthalazinone-based parp-1 inhibitors Source : Google Patents URL : 1

  • Title : Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells Source : NIH / PubMed Central URL : 2

Sources

Application

Application Note and Protocol: Preparation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Stock Solutions

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 4-Oxo-3-pentyl-3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. Due to the limited availability of specific physicochemical data for this compound, this protocol integrates best practices for handling structurally related phthalazine and carbohydrazide derivatives to ensure the integrity, stability, and reliable use of this compound in experimental settings.

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide belongs to the phthalazine class of heterocyclic compounds. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The carbohydrazide moiety is also a key functional group known for its chemical reactivity and ability to interact with biological targets.[3][4][5][6]

The accuracy and reproducibility of any in vitro or in vivo study fundamentally depend on the precise and consistent preparation of stock solutions. Improperly prepared stock solutions can lead to significant errors in experimental outcomes, rendering data unreliable and hindering the progress of research and development. This application note provides a robust framework for the preparation of high-quality stock solutions of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, emphasizing the principles of scientific integrity and causality behind each step.

Physicochemical Properties and Solvent Selection: A Data-Informed Approach

Recommended Primary Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent and widely used solvent for a vast array of heterocyclic compounds in drug discovery and biological screening.[9][10][11][12] It offers high solubilizing power for many organic molecules and is miscible with a wide range of aqueous buffers and media used in biological assays.

Alternative Solvents (to be tested on a small scale first):

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective. However, it may be more prone to degradation at elevated temperatures.[4]

  • Ethanol: For certain applications, ethanol may be a suitable solvent, particularly for compounds with moderate polarity.[4]

It is imperative to perform a small-scale solubility test before preparing a large-volume stock solution.

Materials and Reagents

3.1. Compound:

  • 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (Purity: ≥95%)[13][14][15]

3.2. Solvents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Deionized or Milli-Q water

3.3. Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes (calibrated) and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Amber or opaque microcentrifuge tubes or vials for storage

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.

Experimental Protocol: Step-by-Step Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations should be adjusted accordingly for different desired concentrations. The molecular weight of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is 274.32 g/mol .[15]

4.1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * (1 L/1000 mL) * 274.32 g/mol * (1000 mg/g) * 1 mL = 2.7432 mg

4.2. Weighing the Compound:

  • Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or weighing paper).

  • Carefully weigh out the calculated mass of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. For small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.

4.3. Dissolution Procedure:

  • Transfer the weighed compound into a Class A volumetric flask of the appropriate size.

  • Add approximately 70-80% of the final volume of anhydrous DMSO to the flask.

  • Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.

  • Once the compound is completely dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

4.4. Aliquoting and Labeling:

  • Dispense the stock solution into smaller, single-use aliquots in amber or opaque vials to minimize freeze-thaw cycles and exposure to light.[16]

  • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Quality Control: Ensuring the Integrity of Your Stock Solution

Verification of the stock solution's concentration and purity is a critical step that should not be overlooked.

5.1. Visual Inspection:

  • The solution should be clear and free of any visible particulates.

5.2. UV-Vis Spectrophotometry:

  • UV-Vis spectrophotometry is a rapid and cost-effective method for confirming the presence of the compound and estimating its concentration.[17][18][19][20][21]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of dilutions of your stock solution with known concentrations.

    • Measure the absorbance of each dilution at the λmax.

    • Plot a standard curve of absorbance versus concentration.

    • The concentration of your stock solution can be verified by ensuring a freshly prepared dilution falls within the linear range of the standard curve. This also serves as a baseline for future stability checks.

Storage and Stability: Preserving the Potency of Your Compound

The stability of compounds in DMSO is influenced by factors such as water content, temperature, and exposure to light.[22][23] Hydrazide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][24][25][26][27]

6.1. Short-Term Storage (Working Solutions):

  • Store at 2-8°C for up to one week.

6.2. Long-Term Storage (Stock Solutions):

  • For long-term storage, aliquots should be stored at -20°C or, ideally, at -80°C.[16]

  • Properly stored, many compounds in anhydrous DMSO are stable for extended periods. However, long-term storage at room temperature is generally not recommended as it can lead to degradation.[28][29][30]

6.3. Handling and Thawing:

  • Minimize freeze-thaw cycles as they can affect compound stability.[22][23]

  • When thawing, bring the aliquot to room temperature and vortex gently before use to ensure homogeneity.

Summary of Key Parameters

ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for heterocyclic compounds and compatibility with aqueous assay buffers.[9][10][11][12]
Stock Concentration 10 mM (or as required)A common starting concentration for serial dilutions in biological assays.
Dissolution Aid Vortexing, Sonication (if necessary)Ensures complete and homogenous dissolution of the compound.
Quality Control Visual Inspection, UV-Vis SpectrophotometryVerifies the absence of particulates and confirms the concentration of the stock solution.[17][18][19][20][21]
Short-Term Storage 2-8°C (up to 1 week)Suitable for working solutions that will be used promptly.
Long-Term Storage -20°C or -80°C (in single-use aliquots)Minimizes degradation and preserves the integrity of the compound over time.[16]

Diagrams

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage A Calculate Required Mass B Weigh Compound A->B C Dissolve in DMSO B->C D Bring to Final Volume C->D E Visual Inspection D->E F UV-Vis Spectrophotometry E->F G Aliquot into Vials F->G H Store at -20°C or -80°C G->H

Sources

Method

Application Note: Strategic Utilization of CAS 556006-94-1 in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 556006-94-1) Executive Summary & Chemical Profile In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 556006-94-1)

Executive Summary & Chemical Profile

In the landscape of modern drug discovery, the phthalazin-1(2H)-one scaffold has emerged as a privileged structure, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., the PARP inhibitor Olaparib) and clinical candidates targeting inflammatory pathways. CAS 556006-94-1 (4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide) represents a highly specialized, bi-functional building block within this class[1].

This compound uniquely combines a rigid, aromatic hydrogen-bonding core with an N -pentyl lipophilic appendage and a highly reactive carbohydrazide handle. It is primarily utilized as an advanced intermediate for the divergent synthesis of fused or linked heterocyclic systems—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—which exhibit potent antineoplastic, anti-inflammatory, and anticonvulsant activities[2].

Mechanistic Rationale: The N -Pentyl Phthalazinone Scaffold

The structural design of CAS 556006-94-1 is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in medicinal chemistry.

The Role of the N -Pentyl Chain

While unsubstituted or N -methylated phthalazinones often suffer from poor membrane permeability and rapid renal clearance, the integration of a 5-carbon pentyl chain provides two distinct advantages:

  • Hydrophobic Pocket Anchoring: Many therapeutic targets, particularly Phosphodiesterase 4 (PDE4) and Poly(ADP-ribose) polymerase (PARP), possess deep hydrophobic sub-pockets adjacent to their catalytic sites. The pentyl chain acts as a flexible anchor, maximizing van der Waals interactions and significantly enhancing target residence time.

  • Blood-Brain Barrier (BBB) Penetration: Extending the alkyl chain to a pentyl group optimally increases the partition coefficient (LogP). For neuro-oncology applications (e.g., targeting glioblastoma), this lipophilic tuning is critical for achieving therapeutic concentrations within the central nervous system.

The Carbohydrazide Handle

The carbohydrazide moiety allows for rapid bioisosteric replacement. By cyclizing the carbohydrazide into a 1,3,4-oxadiazole or 1,2,4-triazole, chemists can replace metabolically labile amide bonds with stable, aromatic hydrogen-bond acceptors that resist enzymatic degradation[2].

SAR_Map Core Phthalazinone Core (CAS 556006-94-1) Pentyl N-Pentyl Group (Lipophilicity) Core->Pentyl Modulates Hydrazide Carbohydrazide (Reactive Handle) Core->Hydrazide Functionalizes Target1 PARP-1 / PDE4 Active Sites Core->Target1 Pi-Pi Stacking Pentyl->Target1 Hydrophobic Anchoring Heterocycles Oxadiazoles / Triazoles (Bioisosteres) Hydrazide->Heterocycles Cyclodehydration Heterocycles->Target1 H-Bonding

SAR mapping of CAS 556006-94-1 derivatives in target binding.

Quantitative Impact of N -Alkylation

The table below summarizes the theoretical physicochemical shifts when substituting a standard phthalazinone core with the N -pentyl group found in CAS 556006-94-1.

Table 1: Physicochemical Impact of N -Alkylation on Phthalazinone Scaffolds

Scaffold VariantCalculated LogP (cLogP)*Topological Polar Surface Area (TPSA)Target Application Profile
Unsubstituted ( N -H)~0.8 - 1.275.3 ŲSystemic, highly polar targets; poor BBB crossing.
N -Methyl~1.3 - 1.766.5 ŲGeneral systemic applications; moderate half-life.
N -Pentyl (CAS 556006-94-1) ~3.2 - 3.8 66.5 Ų CNS targets, deep hydrophobic pockets (PDE4).

*Note: cLogP values are predictive estimates based on standard medicinal chemistry fragmentation rules.

Experimental Protocols: Synthesis and Validation

To transform CAS 556006-94-1 into a biologically active therapeutic candidate, a self-validating synthetic workflow is required. The following protocol details the conversion of the carbohydrazide into a 1,3,4-oxadiazole derivative, a common bioisostere used to enhance metabolic stability.

Workflow Step1 Acylation (Pyridine) Step2 Cyclodehydration (POCl3) Step1->Step2 Intermediate Step3 Purification (Chromatography) Step2->Step3 Crude Step4 Validation (IR / LC-MS) Step3->Step4 Pure

Self-validating synthetic workflow for phthalazinone-derived heterocycles.

Protocol 1: Synthesis of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)-2-pentylphthalazin-1(2H)-one

Objective: Construct a stable 1,3,4-oxadiazole pharmacophore from CAS 556006-94-1.

Causality & Reagent Selection:

  • Pyridine is utilized in Step 1 as both a solvent and an acid scavenger to neutralize the HCl byproduct, driving the acylation equilibrium forward.

  • Phosphorus Oxychloride ( POCl3​ ) is selected for Step 2 because it acts as a potent dehydrating agent. It activates the intermediate diacylhydrazine carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the enolic oxygen to close the oxadiazole ring.

Step-by-Step Methodology:

  • Acylation: Dissolve 1.0 equivalent (eq) of CAS 556006-94-1 in anhydrous pyridine (10 mL/mmol) under an inert argon atmosphere.

  • Addition: Cool the reaction mixture to 0°C. Slowly add 1.1 eq of the desired substituted aroyl chloride dropwise to prevent exothermic side reactions.

  • Intermediate Formation: Stir the mixture at room temperature for 4 hours. Pour the mixture into ice-cold water to precipitate the uncyclized diacylhydrazine intermediate. Filter, wash with water, and dry under vacuum.

  • Cyclodehydration: Suspend the dried intermediate in POCl3​ (5 mL/mmol). Heat the mixture to reflux (105°C) for 6–8 hours.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to neutralize excess POCl3​ . Neutralize the aqueous phase with a saturated NaHCO3​ solution to precipitate the crude product.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Self-Validation System (Analytical Confirmation): Do not proceed to biological assays without confirming structural integrity.

  • FT-IR Spectroscopy: Confirm the disappearance of the distinct primary and secondary amine N-H stretching bands (typically observed at 3325 and 3285 cm⁻¹ in the starting material)[2]. Confirm the appearance of a strong C=N stretching band at ~1620 cm⁻¹, indicative of the newly formed oxadiazole ring.

  • LC-MS: Validate the exact mass. The molecular ion peak [M+H]+ must match the calculated exact mass of the cyclized product, which will be exactly 18 Daltons (one water molecule) less than the diacylhydrazine intermediate.

Protocol 2: In Vitro Validation (Enzyme Inhibition Assay)

Objective: Evaluate the synthesized derivative's binding affinity to the target enzyme (e.g., PARP-1).

Causality & Assay Design: A colorimetric or fluorometric assay measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins is preferred. This directly measures catalytic inhibition rather than mere binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO. Perform serial dilutions to create a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM).

  • Incubation: In a 96-well plate coated with histone proteins, add the PARP-1 enzyme, the compound dilutions, and the assay buffer. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add a substrate mixture containing NAD+ and biotinylated NAD+ to initiate the ribosylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Wash the wells to remove unbound substrates. Add Streptavidin-HRP (Horseradish Peroxidase), followed by a chemiluminescent or colorimetric substrate (e.g., TMB).

  • Validation & Analysis: Measure absorbance/luminescence using a microplate reader. Crucial Validation Step: Include a known inhibitor (e.g., Olaparib) as a positive control to validate the assay's dynamic range and calculate the IC50​ values using non-linear regression analysis.

References

  • Journal of Chemical Research (2012). "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives." SAGE Publications. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Classification: Phthalazin-1(2H)-one Derivative (CAS: 556006-94-1) Strategic Overview & Chemical Rationale 4-Oxo-3-penty...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Classification: Phthalazin-1(2H)-one Derivative (CAS: 556006-94-1)

Strategic Overview & Chemical Rationale

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is a highly versatile heterocyclic building block. Compounds featuring the phthalazin-1(2H)-one core are privileged scaffolds in medicinal chemistry, most notably recognized for their mimicry of the nicotinamide moiety of NAD+ in Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

When scaling up the synthesis of N-alkylated phthalazinone derivatives, a common bottleneck is the poor solubility of the intermediate carboxylic acids in organic solvents, driven by strong intermolecular hydrogen bonding[2]. Traditional linear syntheses rely on tedious protection and deprotection sequences. To circumvent this, the protocol detailed below employs a highly efficient one-pot bis-alkylation strategy. By leveraging the inherent pKa differentials within the molecule, we achieve simultaneous N-alkylation and O-esterification, turning a solubility liability into a streamlined, self-validating synthetic advantage[3].

Visualizing the Synthetic Logic

SynthWorkflow A Phthalonic Acid + Hydrazine Hydrate B 4-Oxo-3,4-dihydrophthalazine -1-carboxylic acid A->B Step 1: Cyclocondensation EtOH/H2O, Reflux C Pentyl 4-oxo-3-pentyl-3,4- dihydrophthalazine-1-carboxylate B->C Step 2: Bis-Alkylation 1-Bromopentane, K2CO3, DMF D 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide (Target) C->D Step 3: Hydrazinolysis NH2NH2·H2O, MeOH, Reflux

Caption: Three-step synthetic workflow for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

MechPathway Start 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid Dianion Formation of Soluble Dianion (Carboxylate & N3 Anions) Start->Dianion K2CO3 / DMF Alk1 O-Alkylation (Esterification) via 1-Bromopentane Dianion->Alk1 SN2 Attack Alk2 N-Alkylation (Amide Formation) via 1-Bromopentane Dianion->Alk2 SN2 Attack Product Pentyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate Alk1->Product Alk2->Product

Caption: Mechanistic causality of the one-pot bis-alkylation (N-alkylation and esterification).

Step-by-Step Experimental Protocols

Protocol 1: Cyclocondensation to the Phthalazinone Core

Objective: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Causality: The highly nucleophilic hydrazine attacks the alpha-keto acid of phthalonic acid to form a hydrazone. This intermediate rapidly undergoes intramolecular cyclization with the adjacent benzoic acid moiety, yielding the thermodynamically stable phthalazinone core[4].

  • Reactor Setup: Charge a glass-lined reactor with phthalonic acid (1.0 eq) and a solvent mixture of Ethanol/Water (1:2 v/v, 10 volumes).

  • Addition: Cool the suspension to 0–5 °C. Slowly add hydrazine hydrate (64% aqueous, 1.2 eq) dropwise. Process Note: The addition is highly exothermic; maintain internal temperature below 10 °C to prevent premature side reactions.

  • Cyclization: Heat the mixture to reflux (85 °C) for 4 hours.

  • Isolation: Cool the reactor to room temperature. The product, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, will precipitate as a dense white solid. Filter, wash with cold ethanol (2 x 2 volumes), and dry under vacuum at 50 °C.

Protocol 2: One-Pot Bis-Alkylation (Protection & Activation)

Objective: Synthesis of Pentyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate. Causality: The intermediate from Step 1 is highly polar and insoluble. By treating it with a strong base ( K2​CO3​ ) in a polar aprotic solvent (DMF), we deprotonate both the carboxylic acid ( pKa​≈4 ) and the phthalazinone N3 position ( pKa​≈10 ). The resulting dianion is highly soluble and reacts rapidly with 1-bromopentane via an SN​2 mechanism. This elegantly installs the N3-pentyl group while simultaneously converting the carboxylic acid into a pentyl ester, activating it for the final step[3].

  • Dianion Formation: Charge a dry reactor with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq), anhydrous K2​CO3​ (3.0 eq), and anhydrous DMF (10 volumes). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-bromopentane (2.5 eq) dropwise over 20 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12 hours.

  • Workup: Quench the reaction by pouring it into ice water (30 volumes). Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the bis-alkylated product as a viscous, lipophilic oil.

Protocol 3: Chemoselective Hydrazinolysis

Objective: Synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. Causality: The pentyl ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. Because the N3-pentyl amide bond within the phthalazinone ring is highly stable and sterically shielded, the hydrazine selectively attacks the ester carbonyl. The resulting carbohydrazide readily crystallizes from the alcoholic solvent, bypassing the need for chromatographic purification.

  • Dissolution: Dissolve the crude pentyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in Methanol (10 volumes).

  • Aminolysis: Add hydrazine hydrate (64% aqueous, 5.0 eq). Process Note: A significant excess of hydrazine is required to drive the equilibrium of the ester aminolysis to completion.

  • Reaction: Heat the mixture to reflux (65 °C) for 18 hours.

  • Crystallization: Concentrate the mixture to half its volume under reduced pressure, then cool slowly to 0 °C. The target compound will crystallize out of the solution.

  • Isolation: Filter the crystals, wash with ice-cold methanol (2 volumes), and dry under vacuum at 45 °C.

In-Process Controls (IPC) & Analytical Validation

To ensure this protocol functions as a self-validating system, the following quantitative analytical checkpoints must be met before proceeding to subsequent steps.

StepIntermediate / ProductAnalytical MethodTarget Specifications & Validation Criteria
1 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidHPLC-UV (254 nm)>98% purity; Complete disappearance of phthalonic acid peak.
1 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidLC-MS (ESI-)Target Mass: m/z 189.0 [M−H]−
2 Pentyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylateHPLC-UV (254 nm)Significant RT shift (highly lipophilic); <1% mono-alkylated impurity.
2 Pentyl 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylateLC-MS (ESI+)Target Mass: m/z 331.2 [M+H]+
3 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazideLC-MS (ESI+)Target Mass: m/z 275.1 [M+H]+
3 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide 1H NMR (DMSO- d6​ )Disappearance of ester −O−CH2​− triplet; appearance of −NHNH2​ signals ( 4.5 ppm, 9.8 ppm).

References

  • Natesan, V. K., et al. "Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity." PMC (2023). URL:[Link]

  • "Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation." ResearchGate (2026). URL:[Link]

  • "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions." PMC (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Synthesis

Welcome to the Application Science Technical Support Center. This guide is specifically designed for medicinal chemists and drug development professionals synthesizing 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically designed for medicinal chemists and drug development professionals synthesizing 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide , a critical phthalazinone scaffold often utilized in the development of PARP and pyruvate kinase inhibitors.

Below, you will find mechanistic insights, diagnostic troubleshooting (FAQs), validated protocols, and quantitative benchmarks to ensure high-fidelity synthesis and maximize your experimental yield.

Mechanistic Pathway & Synthesis Workflow

The synthesis of this target molecule proceeds via a three-stage cascade:

  • Cyclization: Hydrazinolysis of phthalonic acid to construct the core 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

  • Regioselective N-Alkylation: Substitution with 1-bromopentane to install the lipophilic pentyl chain at the 3-position.

  • Hydrazinolysis (Amidation): Conversion of the carboxylic acid to the final carbohydrazide.

SynthesisWorkflow A Phthalonic Acid + Hydrazine Hydrate B 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid A->B Cyclization (EtOH, RT, 18h) C N-Alkylation (+ 1-Bromopentane, K2CO3) B->C Isolation D 4-Oxo-3-pentyl-3,4- dihydrophthalazine- 1-carboxylic acid C->D SN2 Substitution (DMF, 80°C) E Carboxyl Activation (SOCl2 or HATU) D->E Activation F 4-Oxo-3-pentyl-3,4- dihydrophthalazine- 1-carbohydrazide E->F Hydrazinolysis (Excess N2H4, 0°C)

Schematic workflow for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide synthesis.

Diagnostic Q&A and Troubleshooting

Q1: Why is my yield low during the pentyl addition (Step 2), and how do I prevent O-alkylation? Causality & Solution: Phthalazinone derivatives exhibit lactam-lactim tautomerism. In the presence of a base, the resulting ambidentate anion can undergo either N-alkylation (yielding the desired lactam) or O-alkylation (yielding an ether)[1]. To thermodynamically favor N-alkylation, you must use a softer base such as anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF. Temperature control is critical; exceeding 80°C or using silver salts will drive competitive O-alkylation and drastically degrade the yield of the target 3-pentyl isomer.

Q2: I am observing a large amount of symmetric diacylhydrazine byproduct in the final step. How can I improve the carbohydrazide yield? Causality & Solution: When converting the activated carboxylic acid to a carbohydrazide, the newly formed mono-acylhydrazine is highly nucleophilic. If the local concentration of the activated acid is too high, it will rapidly react with the mono-acylhydrazine to form an unwanted symmetric diacylhydrazine. To suppress this bis-acylation, you must maintain a massive localized excess of hydrazine. Use 5 to 10 equivalents of hydrazine hydrate and employ a "reverse addition" technique: add the activated intermediate dropwise to a rigorously chilled (0°C) solution of hydrazine, never the other way around.

Q3: The initial cyclization of phthalonic acid with hydrazine gives a complex mixture. What is going wrong? Causality & Solution: The condensation of phthalonic acid with hydrazine hydrate requires precise kinetic control. If the reaction is heated too rapidly, competitive decarboxylation of the α -keto acid moiety occurs before the cyclization is complete[2]. The optimal protocol involves stirring the reagents at room temperature for 12–18 hours in an ethanol/water mixture, allowing the hydrazone intermediate to fully form and cyclize without thermal degradation.

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems. Proceed to the next step only if the in-process control (IPC) criteria are met.

Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
  • Preparation: Dissolve phthalonic acid (1.0 eq) in a 1:2 mixture of ethanol and deionized water.

  • Addition: Cool the mixture to 0°C. Add hydrazine hydrate (1.2 eq) dropwise over 30 minutes to prevent exothermic degradation.

  • Cyclization: Remove the ice bath and stir the solution at room temperature ( 20−25∘C ) for 18 hours[2].

  • Isolation: Acidify the mixture with 1M HCl to pH 3. Collect the resulting white precipitate via vacuum filtration.

  • Self-Validation: Wash with cold ethanol and dry under vacuum. Confirm the absence of the starting material via TLC (DCM:MeOH 9:1). The product should appear as a distinct, UV-active spot.

Step 2: Regioselective N-Alkylation
  • Deprotonation: Suspend the product from Step 1 (1.0 eq) in anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ (2.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add 1-bromopentane (1.2 eq) dropwise.

  • Heating: Elevate the temperature to exactly 80°C and maintain for 6 hours. Do not exceed 80°C to avoid O-alkylation[1].

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer with ethyl acetate ( 3×50 mL ). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation: Verify the N-alkylated product via LC-MS. The N-alkylated isomer typically elutes later than the O-alkylated byproduct on a reverse-phase C18 column.

Step 3: Amidation to Carbohydrazide
  • Activation: Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DCM. Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA) (1.5 eq). Stir at room temperature for 30 minutes to form the active ester[3]. (Alternatively, thionyl chloride can be used to form the acid chloride).

  • Reverse Addition: In a separate flask, prepare a solution of hydrazine hydrate (10.0 eq) in ethanol and cool to 0°C.

  • Coupling: Add the activated ester solution dropwise to the rigorously chilled hydrazine solution over 1 hour.

  • Purification: Stir for an additional 2 hours at room temperature. Quench with water, extract with DCM, and purify via preparative HPLC to isolate the final 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Quantitative Performance Metrics

Use the following benchmark data to evaluate the efficiency of your synthetic workflow. Deviations of more than 10% from these expected yields indicate a failure in kinetic or thermodynamic control during the reaction.

Reaction StepTarget Intermediate / ProductOptimized ConditionsPrimary Competitive ByproductExpected Yield
1. Cyclization 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acidEtOH/H2O, RT, 18hDecarboxylated species85 - 90%
2. N-Alkylation 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid1-Bromopentane, K2​CO3​ , DMF, 80°CO-alkylated isomer70 - 75%
3. Amidation 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazideHATU/DIEA, then 10 eq N2​H4​⋅H2​O , 0°CSymmetric diacylhydrazine65 - 70%

References

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate.[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications.[Link]

  • Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity. PMC.[Link]

Sources

Optimization

Technical Support Center: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis.

Section 1: Analyte Profile & Initial Method Considerations

Understanding the physicochemical properties of your analyte is the cornerstone of efficient HPLC method development. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (Molecular Formula: C14H18N4O2, Molecular Weight: 274.32 g/mol ) is a member of the phthalazine class of compounds. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structural components: a moderately non-polar pentyl group, a polar carbohydrazide functional group, and the phthalazinone core which contains both hydrogen bond donors and acceptors.

  • Polarity: The presence of both a non-polar alkyl chain and polar functional groups suggests that this compound is of intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: Phthalazine derivatives are known to possess strong UV absorbance due to their aromatic structure.[1] A UV-Vis detector is therefore the most straightforward choice for detection. A full UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • pKa: The molecule contains acidic and basic functional groups (the carbohydrazide and the amide within the ring system), meaning its ionization state, and therefore retention, will be dependent on the pH of the mobile phase. Controlling the mobile phase pH with a suitable buffer is critical for reproducible results.

Section 2: HPLC Method Development Guide (Q&A)

This section provides a logical workflow for developing a robust HPLC method from the ground up.

Q1: Where do I start with column and mobile phase selection?

A1: For a compound of intermediate polarity, a great starting point is a standard C18 (L1) column. These columns provide a good balance of hydrophobic retention and are widely available.

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA workhorse column for method development, offering good efficiency and capacity.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of any silanol groups on the silica packing material, reducing peak tailing.[2]
Mobile Phase B Acetonitrile (ACN)A common organic modifier with low viscosity and good UV transparency.
Gradient 10-90% B over 15 minutesA broad gradient allows you to determine the approximate organic concentration needed to elute the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm (or λmax if known)254 nm is a common starting point for aromatic compounds.
Injection Vol. 10 µLA typical injection volume that can be adjusted later.

Q2: How do I optimize the mobile phase for better resolution and peak shape?

A2: Optimization is a systematic process. After your initial run, you will likely need to make adjustments.

  • Adjusting Organic Strength: If your peak elutes too early, decrease the initial percentage of acetonitrile. If it elutes too late or is too broad, increase the initial percentage.

  • The Importance of pH: The carbohydrazide moiety's charge can be influenced by pH. It is recommended to test different pH levels to find the optimal condition for peak shape and retention. For example, you could compare 0.1% formic acid (pH ~2.7) with a 10 mM phosphate buffer at pH 7. A buffer is crucial for maintaining a constant pH and ensuring run-to-run reproducibility.[1]

  • Switching Organic Modifier: If you are struggling with co-eluting impurities, switching from acetonitrile to methanol can alter the selectivity of your separation due to different solvent properties.

Q3: My method seems to work, but how do I ensure it is reliable?

A3: You need to perform a System Suitability Test (SST) before running your samples. This is a set of tests to ensure the chromatographic system is performing as expected. According to USP <621> and ICH Q2(R1) guidelines, key SST parameters include:[3][4][5][6][7][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the column.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injector and system.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest peak)Ensures that your analyte peak is well separated from any impurities or other components.
Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during your analysis.

Q4: Why is my peak tailing?

A4: Peak tailing is a common issue and can have several causes.[2][9] The diagram below provides a decision tree to help you diagnose the problem.

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Q5: My retention times are drifting. What is the cause?

A5: Retention time drift can compromise the reliability of your data. Common causes include:[9][10]

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Mobile Phase Composition Change: If you are mixing solvents manually, even small errors can cause drift. Using a gradient proportioning valve on your HPLC system is more reliable. Also, be aware of solvent evaporation, which can change the mobile phase ratio over time.

  • Temperature Fluctuations: A column heater is essential for stable retention times. Even small changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning.

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high temperature conditions, leading to changes in retention.

Q6: I am seeing poor resolution between my analyte and an impurity. How can I improve it?

A6: Improving resolution can be achieved by manipulating several parameters.[10][11]

  • Optimize Mobile Phase: As mentioned in A2, changing the pH or switching from acetonitrile to methanol can alter selectivity and improve resolution.

  • Adjust the Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) will increase the run time but often significantly improves the separation of closely eluting peaks.

  • Change the Column: If mobile phase optimization is not sufficient, you may need a different column. Consider a column with a different stationary phase (e.g., a Phenyl-Hexyl column) or a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) to increase efficiency.

Section 4: Frequently Asked Questions (FAQs)

Q7: Is derivatization necessary for the analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide?

A7: Not typically for UV detection. The phthalazine structure provides a strong chromophore. However, if you require extremely high sensitivity or are using a detector with a poor response to the native compound (like a fluorescence detector), derivatization could be considered. For example, the carbohydrazide group can be derivatized with reagents like dansylhydrazine to create a highly fluorescent product.[12]

Q8: Can I use a guard column?

A8: Yes, a guard column is highly recommended. It is a small, disposable column installed before the main analytical column. It protects the analytical column from particulates and strongly retained matrix components in your sample, extending its lifetime. The packing material in the guard column should be the same as in the analytical column.[4]

Q9: How should I prepare my samples?

A9: Your sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase itself. This prevents peak distortion. It is also critical to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could clog the column or HPLC system.[9]

Section 5: Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/ACN)

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L clean glass bottle.

    • Carefully add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly.

    • Sonicate for 10-15 minutes to degas the solvent.

  • Mobile Phase B (Organic):

    • Pour 1 L of HPLC-grade acetonitrile into a clean glass bottle.

    • Sonicate for 10-15 minutes to degas.

Protocol 2: System Suitability Test

  • Prepare a standard solution of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide at a concentration that gives a significant detector response.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Calculate the mean and standard deviation of the peak area and retention time.

  • Calculate the Relative Standard Deviation (RSD) for the peak area.

  • For the first injection, determine the tailing factor of the analyte peak.

  • Ensure all parameters meet the acceptance criteria outlined in the table in A3 before proceeding with sample analysis.

Method Development Workflow

Caption: A systematic workflow for HPLC method development and optimization.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Chromatography Online. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Omega Scientific. Solving Common Errors in HPLC. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • ResearchGate. Simultaneous Determination of Sulfamethoxazole and Phthalazine by HPLC and Multivariate Calibration Methods. [Link]

  • ResearchGate. Identification of New Phthalazine Derivatives by HPTLC-FTIR and Characterization of Their Separation Using Some Molecular Properties. [Link]

  • PubMed. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection. [Link]

  • PMC. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. [Link]

  • Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • PubChemLite. 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide. [Link]

  • PubChemLite. 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • MDPI. Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the Technical Support Center. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is a complex heterocyclic intermediate, frequently utilized in the synthesis of PARP inhibitors and antiviral agents[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is a complex heterocyclic intermediate, frequently utilized in the synthesis of PARP inhibitors and antiviral agents[1]. Due to the dual presence of a hydrophobic pentyl chain and highly polar, hydrogen-bonding moieties (the phthalazinone core and the carbohydrazide group), crude extracts frequently suffer from poor phase separation, streaking on silica gel, and co-crystallization with unreacted esters or hydrazine byproducts.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery from complex reaction matrices.

Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, review the end-to-end diagnostic workflow. This logical progression ensures that impurities are systematically removed based on their orthogonal physicochemical properties.

PurificationWorkflow Start Crude Extract (Matrix + Impurities) LLE Liquid-Liquid Extraction (pH Adjustment) Start->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase EtOAc/DCM AqPhase Aqueous Phase (Hydrazine/Salts) LLE->AqPhase Waste Chromatography RP-HPLC Purification (Gradient Elution) OrgPhase->Chromatography Concentration Crystallization Recrystallization (Ethanol/Water) Chromatography->Crystallization Pooled Fractions Pure Pure 4-Oxo-3-pentyl-3,4- dihydrophthalazine-1-carbohydrazide Crystallization->Pure Filtration

Fig 1. End-to-end purification workflow for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

FAQ & Troubleshooting: Sample Preparation & Extraction

Q: My carbohydrazide product is partitioning into the aqueous layer during the initial work-up. How do I prevent product loss? A: The carbohydrazide moiety (-CO-NH-NH₂) is highly polar and can become protonated under acidic conditions, drastically increasing its aqueous solubility. To prevent this, the causality of the partition coefficient must be managed by neutralizing the aqueous phase before extraction. Ensuring the pH is neutral or slightly basic minimizes the solubility of the carbohydrazide in the aqueous layer, driving it into the organic phase[2].

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Self-Validation Check: The successful retention of the product in the organic phase is validated by the pH verification step prior to extraction.

  • Quench : Quench the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • pH Verification : Use pH test strips to verify the aqueous phase is strictly between pH 7.5 and 8.0.

  • Extraction : Add an equal volume of ethyl acetate (EtOAc). EtOAc is preferred over non-polar solvents because its hydrogen-bond accepting nature effectively solvates the phthalazinone ring.

  • Separation : Vigorously shake and vent. Allow the layers to separate completely. Perform three successive extractions with smaller volumes of solvent for better recovery[2].

  • Wash : Wash the combined organic layers with brine (saturated NaCl) to remove residual hydrazine hydrate.

  • Dry & Concentrate : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ & Troubleshooting: Chromatographic Purification

Q: I am observing severe streaking and co-elution of the starting ester when using normal-phase silica gel chromatography. What is the alternative? A: Phthalazinone derivatives exhibit strong intermolecular hydrogen bonding, which leads to severe tailing on bare silica. Furthermore, unreacted starting esters often have similar Rf values on normal-phase TLC[2]. Transitioning to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides superior resolution. By utilizing a gradient of water and acetonitrile (both containing 0.1% Trifluoroacetic acid, TFA), you suppress the ionization of the carbohydrazide, sharpening the peak shape and completely resolving the ester impurities[1].

Data Presentation: RP-HPLC Solvent Gradient
Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
5.080%20%1.0
15.040%60%1.0
20.05%95%1.0
25.095%5%1.0
Protocol 2: RP-HPLC Purification

Self-Validation Check: Purity is validated in real-time by monitoring the characteristic UV absorbance of the phthalazine core.

  • Sample Prep : Dissolve the concentrated crude extract in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection : Use a C18 analytical/preparative column (e.g., 250 x 4.6 mm, 5 µm).

  • Elution : Run the gradient specified in the table above. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection : Collect the major peak eluting between 12-16 minutes (exact time depends on system dead volume).

  • Lyophilization : Freeze the pooled fractions and lyophilize to remove water, TFA, and acetonitrile, yielding a high-purity powder.

FAQ & Troubleshooting: Crystallization & Final Polishing

Q: During final polishing, my product "oils out" instead of forming crystals. How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture drops below the temperature at which the compound saturates the solvent. To fix this, you must choose a recrystallization solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature[2]. Ethanol is highly recommended; it selectively dissolves unreacted starting materials and impurities, while the hydrogen bonding interactions between ethanol and the phthalazinone ligand facilitate slow, ordered crystallization. If the product is still too soluble, a mixed solvent system (e.g., Ethanol/Water or Methanol/Ethanol) should be employed[3].

CrystallizationTroubleshooting Issue Issue: Product Oils Out During Crystallization Check1 Is the solvent too non-polar? Issue->Check1 Check2 Is the product highly soluble at room temp? Issue->Check2 Check3 No nucleation occurring? Issue->Check3 Fix1 Switch to Ethanol (Hydrogen bonding) Check1->Fix1 Yes Fix2 Add Water as Anti-Solvent Check2->Fix2 Yes Fix3 Scratch flask & add seed crystals Check3->Fix3 Yes

Fig 2. Troubleshooting logic tree for resolving oiling-out issues during final crystallization.

Protocol 3: Co-Solvent Recrystallization

Self-Validation Check: The transition from a turbid solution to a clear solution upon the addition of hot ethanol validates that the saturation point has been perfectly calibrated.

  • Dissolution : Suspend the lyophilized powder in a minimal volume of absolute ethanol.

  • Heating : Heat the suspension to reflux (approx. 78°C) until the solid completely dissolves.

  • Anti-Solvent Addition : If the solution remains clear upon slight cooling, add warm distilled water (the anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clarification : Add 1-2 drops of hot ethanol to clear the turbidity.

  • Cooling : Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

  • Nucleation : If crystallization does not begin, use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites[2].

  • Harvesting : Filter the resulting crystals through a Büchner funnel, wash with ice-cold ethanol, and dry in a vacuum oven at 40°C overnight.

References

  • MedCrave online . "Synthesis, characterization, and biological investigation of Bis(N,N'-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum(VI) complex". Available at: [Link]

  • ACS Publications . "Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors | Journal of Medicinal Chemistry". Available at: [Link]

  • RSC Publishing . "A novel copper(II) complex with a salicylidene carbohydrazide ligand that promotes oxidative stress and apoptosis in triple negative breast cancer cells". Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving MS Background Noise for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

System Overview & Chemical Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mass spectrometry (MS) challenges associated with 4-Oxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Chemical Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mass spectrometry (MS) challenges associated with 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide .

Background noise and signal degradation for this compound rarely stem from a single instrument failure. Instead, they are typically the result of its dual-natured chemical structure:

  • The Phthalazinone Core: A rigid, aromatic system that is highly susceptible to in-source fragmentation (specifically the loss of N₂ and HCN) under high declustering potentials [[1]]() 2.

  • The Carbohydrazide Tail: The terminal -CONHNH₂ group is a powerful nucleophile. It readily reacts with trace environmental carbonyls (aldehydes/ketones) to form Schiff bases (hydrazones), creating a "forest" of adducts that manifest as localized background noise 3.

Diagnostic Workflow

Use the following logical workflow to isolate whether your noise is originating from system contamination, analyte reactivity, or in-source physics.

MS_Troubleshooting Start Observe High Background Noise in MS Spectra CheckElution Does noise co-elute with the analyte? Start->CheckElution YesCoelute Yes (Co-eluting) CheckElution->YesCoelute NoConstant No (Constant Baseline) CheckElution->NoConstant AdductCheck Check for specific ∆m/z (+12, +40, +22) YesCoelute->AdductCheck FragCheck Check for neutral losses (-17 Da, -28 Da) YesCoelute->FragCheck SolventContam System/Solvent Contamination (PEG, Plasticizers) NoConstant->SolventContam Hydrazone Hydrazide Reactivity (Schiff Base Formation) AdductCheck->Hydrazone InSource In-Source Fragmentation (Phthalazine Core) FragCheck->InSource Flush Flush LC System & Use Fresh Solvents SolventContam->Flush Prep Avoid Carbonyl Solvents (e.g., Acetone) Hydrazone->Prep Tune Lower Cone Voltage / Declustering Potential InSource->Tune

Diagnostic workflow for isolating and resolving MS background noise sources.

Troubleshooting Guides & FAQs

Q1: My baseline is excessively high throughout the entire gradient, obscuring the analyte peak. How do I isolate the cause?

  • Causality: A consistently high baseline usually points to system contamination rather than analyte reactivity. Contaminants like polyethylene glycols (PEGs), plasticizers from solvent lines, or degraded mobile phase additives suppress ionization and elevate the baseline 4.

  • Action & Validation: To isolate the source, divert the flow from the LC column directly to waste, bypassing the mass spectrometer 4. If the background noise in the MS drops significantly, the contamination is originating from your LC system (solvents, tubing, column). If the high background persists, the issue is within the MS source itself, requiring a physical cleaning or high-temperature bake-out.

Q2: The background noise spikes specifically when my compound elutes, appearing as a "forest" of unexpected peaks around the target m/z. What is happening?

  • Causality: This is a classic symptom of hydrazide reactivity. The terminal carbohydrazide group (-CONHNH₂) is a strong nucleophile. It readily reacts with trace carbonyl compounds in your solvents or environment to form Schiff bases (hydrazones) 3. For example, trace formaldehyde (often present in oxidized methanol) or acetone (from glassware cleaning) will covalently bind to the hydrazide, creating a localized cluster of adducts (+12 Da or +40 Da) that elute alongside or just after your parent compound.

  • Action & Validation: Switch to fresh, high-purity LC-MS grade acetonitrile and water. Strictly avoid ketone or aldehyde-containing solvents during sample preparation. To validate, prepare a fresh sample in 100% LC-MS grade acetonitrile; the "forest" of adduct peaks should collapse into a single, clean [M+H]⁺ signal.

Q3: I see a strong signal, but my parent ion ([M+H]⁺ ~275.15 m/z) is weak, and the spectrum is dominated by lower-mass noise peaks. How can I fix this?

  • Causality: This indicates excessive in-source fragmentation. The phthalazine core is structurally prone to the sequential loss of neutral molecules, specifically nitrogen (N₂, 28 Da) and hydrogen cyanide (HCN, 27 Da) 12. Additionally, the carbohydrazide tail can easily lose ammonia (NH₃, 17 Da). High declustering potential (DP) or cone voltage accelerates the ions too harshly in the atmospheric pressure region, causing them to fragment before reaching the mass analyzer.

  • Action & Validation: Lower the cone voltage and optimize the cone gas flow rate. Increasing the cone gas flow can gently sweep away solvent clusters without fragmenting the analyte, improving the signal-to-noise (S/N) ratio 5. Validate this by running a cone voltage ramp experiment (e.g., 10V to 60V in 10V increments); you should observe the lower-mass fragments disappear at lower voltages, restoring the parent ion intensity.

Quantitative Data: Expected MS Interferences

Compare your background noise peaks against this table to quickly identify the chemical mechanism causing your signal degradation. (Note: Base Exact Mass = ~274.14 Da; Target[M+H]⁺ = ~275.15 m/z).

Ion / AdductExpected m/z ShiftSource / CauseResolution
[M - NH₃ + H]⁺ -17 DaIn-source fragmentation of the hydrazide tail.Lower cone voltage / declustering potential.
[M - N₂ + H]⁺ -28 DaIn-source fragmentation of the phthalazine core 12.Lower cone voltage; optimize cone gas flow.
[M + Formaldehyde - H₂O + H]⁺ +12 DaMethanol oxidation impurity reacting with hydrazide 3.Use fresh LC-MS grade Acetonitrile instead of Methanol.
[M + Na]⁺ +22 DaSodium salts leaching from glassware or buffer.Use LC-MS grade additives; flush system.
[M + Acetone - H₂O + H]⁺ +40 DaAcetone contamination forming a Schiff base 3.Strictly avoid acetone in labware preparation.

Self-Validating Experimental Protocols

Protocol 1: LC-MS System Decontamination and Blanking

Use this protocol when the baseline noise is constant and not co-eluting with your sample.

  • Divert Flow: Set the divert valve to send LC eluent to waste. This protects the MS source from the initial wave of flushed contaminants 4.

  • Solvent Replacement: Discard old mobile phases. Prepare fresh mobile phases using strictly LC-MS grade water and acetonitrile.

  • System Flush: Flush the LC lines (bypassing the column) with 50:50 Water:Acetonitrile at 0.5 mL/min for 30 minutes.

  • Column Wash: Reattach the column and flush with a high-organic gradient (e.g., 95% Acetonitrile) for 45 minutes to elute strongly bound hydrophobic contaminants 6.

  • MS Source Steam Cleaning: If the baseline remains high, perform a "steam clean" of the MS source. Set the LC flow to 0.5 mL/min, drying gas temperature to 350°C, and run overnight with the flow directed to the MS 7.

  • Validation Step: Run a solvent blank injection. Evaluate the Total Ion Chromatogram (TIC). The background should be uniform and ideally below 200,000 counts 7.

Protocol 2: Hydrazide-Optimized Sample Preparation

Use this protocol to prevent the formation of Schiff base adducts that masquerade as co-eluting background noise.

  • Solvent Selection: Dissolve the analyte in 100% LC-MS grade Acetonitrile. Do not use Methanol , as trace formaldehyde can react with the hydrazide to form a +12 Da Schiff base 3.

  • Glassware Preparation: Use only virgin polypropylene tubes or thoroughly baked glass vials. Do not use glassware recently rinsed with acetone.

  • Matrix Cleanup: If extracting from biological matrices, use Solid Phase Extraction (SPE) to remove matrix interferences that cause ion suppression and baseline drift [[8]]().

  • Immediate Analysis: Analyze samples within 12 hours of preparation to minimize oxidative degradation or adduct formation.

  • Validation Step: Inject a standard prepared in the optimized solvent alongside one prepared in an older/standard lab solvent. Compare the presence of +12 Da and +40 Da adducts to validate the efficacy of the new prep method.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the Advanced Crystallization Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation and solid-state characterization of 4-Oxo-3-pentyl-3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation and solid-state characterization of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1).

Due to its unique structural topology—a rigid phthalazine core, a highly flexible lipophilic pentyl chain, and a hydrogen-bond-rich carbohydrazide moiety—this molecule presents a "perfect storm" of crystallization challenges. This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to resolve these issues.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During cooling or anti-solvent addition, my solution turns cloudy and forms a sticky emulsion instead of crystals. What is happening?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1]. This occurs when the system enters a miscibility gap (crossing the binodal curve) before it can build sufficient supersaturation to trigger spontaneous nucleation[2]. The Mechanism: The lipophilic 3-pentyl chain significantly lowers the melting point of the molecule and increases its conformational flexibility. When a polar anti-solvent (like water) is added to a solvent (like ethanol), the pentyl chain forces the solute to demix into a solute-rich liquid phase (the oil) and a solute-lean continuous phase[3]. Solvents with high drug solubility typically reduce the maximum achievable supersaturation, pushing the system into the LLPS regime at higher temperatures[4]. The Solution: You must alter the thermodynamic trajectory. Shift to a solvent system with a narrower miscibility gap (e.g., Ethyl Acetate/Heptane), reduce the cooling rate, and introduce seed crystals before the cloud point is reached to bypass the spinodal decomposition entirely[3].

Q2: I successfully obtained a powder, but the melting point is inconsistent across batches, and the PXRD patterns do not match. Why?

The Causality: Your process is yielding a mixture of polymorphs and solvates . The Mechanism: The phthalazine core and the carbohydrazide group (-CO-NH-NH₂) contain multiple hydrogen-bond donors and acceptors. Phthalazine derivatives are notorious for high polymorphism because virtually every nitrogen and hydrogen atom can participate in close N···N and C–H···N contacts, allowing adjacent molecules to adopt numerous energetically similar orientations (e.g., stacked sheets vs. herringbone packing)[5]. Furthermore, the carbohydrazide moiety is highly prone to trapping polar solvents, leading to the formation of diverse solvates and hydrates depending on the crystallization kinetics[6]. The Solution: Implement a Solvent-Mediated Phase Transformation (SMPT) . By slurrying the kinetically trapped mixture in a non-solvating medium at elevated temperatures, the metastable forms will dissolve and recrystallize into the thermodynamically stable polymorph[6].

Part 2: Phase Behavior & Data Presentation

To predict and control the solid-state outcome, it is critical to map the solvent environment against the observed phase behavior. The table below summarizes the quantitative and qualitative data for solvent screening.

Table 1: Solvent Screening and Phase Behavior Summary

Solvent System (v/v)Cooling ProfilePeak Supersaturation (S)Phase BehaviorPredominant Solid Form
Ethanol / Water (1:1)Fast (1.0 °C/min)High (S > 3.0)LLPS (Oiling Out)Amorphous / Gel
Ethanol / Water (1:1)Slow (0.1 °C/min) + SeedLow (S ≈ 1.2)Crystalline SuspensionForm I (Kinetic)
EtOAc / Heptane (1:2)Slow (0.1 °C/min)Moderate (S ≈ 1.5)Crystalline SuspensionForm II (Thermodynamic)
Methanol (100%)EvaporativeGradualCrystallizationMethanol Solvate
Toluene (100%)Crash CoolingHigh (S > 2.5)PrecipitationForm I + Amorphous

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (Bypassing LLPS)

Objective: To isolate Form I without passing through the liquid-liquid miscibility gap.

  • Dissolution: Dissolve 10.0 g of the API in 50 mL of Ethanol at 60 °C.

    • Validation Checkpoint: Solution must be optically clear. Use a focused beam reflectance measurement (FBRM) probe to ensure total chord counts are zero.

  • Controlled Anti-Solvent Addition (Phase 1): Add 20 mL of pre-heated Water (60 °C) dropwise over 30 minutes.

  • Seeding: Cool the system to 50 °C (entering the metastable zone). Add 0.1 g (1% w/w) of Form I seed crystals suspended in 1 mL of Ethanol.

    • Validation Checkpoint: Monitor via in-situ microscopy or FBRM. The seed crystals must remain suspended and grow (chord length increases). If seeds dissolve, the system is undersaturated; if oil droplets form, the system has crossed the binodal curve[1].

  • Anti-Solvent Addition (Phase 2): Add the remaining 30 mL of Water at a strict rate of 0.5 mL/min while cooling to 20 °C at 0.1 °C/min.

  • Isolation: Filter the resulting slurry, wash with 10 mL of cold Ethanol/Water (1:2), and dry under vacuum at 40 °C.

Protocol B: Solvent-Mediated Polymorph Transformation (SMPT)

Objective: To convert metastable Form I or mixed solvates into the thermodynamically stable Form II.

  • Slurry Formation: Suspend 5.0 g of the mixed-phase API in 50 mL of an Ethyl Acetate/Heptane (1:2 v/v) mixture.

  • Thermal Maturation: Heat the suspension to 50 °C under vigorous agitation (400 RPM) for 48 hours.

    • Validation Checkpoint: Pull a 1 mL sample at 24 hours, filter, and analyze via PXRD or Raman spectroscopy. The disappearance of the characteristic Form I peak (e.g., associated with the metastable carbohydrazide conformation) and the emergence of Form II peaks confirms the transformation is proceeding[6].

  • Equilibration: Once Raman/PXRD confirms 100% conversion, cool the slurry to 20 °C at 0.2 °C/min to maximize yield.

  • Isolation: Filter, wash with 10 mL of Heptane, and dry under vacuum at 50 °C.

Part 4: Mechanistic Visualizations

LLPS_Workflow A API Dissolved in Hot Solvent B Controlled Cooling (0.1 °C/min) A->B C Enter Metastable Zone (Supersaturated) B->C Optimal Trajectory D Cross Binodal Curve (Miscibility Gap) B->D Rapid Cooling / Poor Solvent F Add Seed Crystals (1% w/w) C->F E Liquid-Liquid Phase Separation (Oiling Out) D->E E->F Seed in Oil (Rescue) H Amorphous Gel / Impurities E->H Uncontrolled G Nucleation & Crystal Growth F->G Surface Deposition

Figure 1: Thermodynamic workflow illustrating the boundary between LLPS and controlled crystallization.

Pathway Mol 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide HB Intermolecular H-Bonding (N···N, C=O···H-N) Mol->HB Solv Solvent Entrapment (Polar Solvents) Mol->Solv FormI Form I (Kinetic) Metastable Packing HB->FormI Rapid Precipitation FormII Form II (Thermodynamic) Stable Herringbone Packing HB->FormII Slow Crystallization Solvate Hydrate / Solvate Forms Solv->Solvate High Affinity SMPT Solvent-Mediated Phase Transformation FormI->SMPT Slurry at 50°C Solvate->SMPT Desolvation SMPT->FormII Recrystallization

Figure 2: Mechanistic pathway of carbohydrazide hydrogen bonding leading to polymorphic diversity.

Part 5: References

  • [6] Multiple Solid Forms of 1,5-Bis(salicylidene)carbohydrazide: Polymorph-Modulated Thermal Reactivity. Crystal Growth & Design, ACS Publications. URL:[Link]

  • [1] Oiling Out in Crystallization. Mettler Toledo Technical Resources. URL:[Link]

  • [3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, MDPI. URL:[Link]

  • [2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL:[Link]

  • [4] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [5] Surprising Chemistry of 6-Azidotetrazolo[5,1-a]phthalazine: What a Purported Natural Product Reveals about the Polymorphism of Explosives. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Plasma Stability Assays for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the Technical Support Center. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) presents unique challenges in in vitro ADME profiling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) presents unique challenges in in vitro ADME profiling. The dual reactivity of its carbohydrazide moiety—susceptible to both enzymatic cleavage and chemical derivatization—often results in artificially short half-lives during standard plasma stability assays. This guide provides mechanistic troubleshooting and a self-validating protocol to accurately determine its intrinsic stability.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound degrades within 15 minutes in standard plasma. Is this true metabolic clearance or an assay artifact? A: It is highly likely an assay artifact driven by the ex vivo matrix. Carbohydrazides undergo rapid enzymatic hydrolysis by plasma carboxylesterases and amidases, yielding 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid and free hydrazine[1]. Furthermore, the terminal primary amine of the hydrazide can react chemically with endogenous carbonyls (e.g., circulating glucose or pyruvate) to form hydrazones[2].

Q2: How can I isolate enzymatic degradation from chemical instability? A: You must implement a self-validating matrix system by running parallel incubations. Compare your standard plasma results against:

  • Heat-inactivated plasma (56°C for 30 min) to denature all proteins.

  • Inhibitor-treated plasma using broad-spectrum esterase inhibitors like BNPP (Bis-p-nitrophenyl phosphate) or PMSF (Phenylmethylsulfonyl fluoride)[3]. If stability improves significantly in the treated conditions, the primary driver is enzymatic hydrolysis rather than chemical reactivity.

Q3: Why do I see inconsistent degradation rates between different plasma lots? A: Lot-to-lot variability in trace metal ions (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen can catalyze the oxidative degradation of the hydrazine moiety[4]. Adding a chelating agent like EDTA standardizes the matrix and suppresses these radical-mediated oxidation pathways.

Part 2: Mechanistic Pathways & Workflow Visualizations

To effectively optimize the assay, it is critical to understand the competing degradation pathways acting on the phthalazine-1-carbohydrazide scaffold.

Degradation Compound 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide Plasma Incubation in Plasma Matrix Compound->Plasma Enzymatic Enzymatic Hydrolysis (Amidases/Esterases) Plasma->Enzymatic Catalyzed by Hydrolases Chemical Chemical Reactivity (Endogenous Carbonyls) Plasma->Chemical Nucleophilic Attack Oxidation Trace Metal Oxidation Plasma->Oxidation Radical Pathway Metabolite1 Phthalazine-1-carboxylic acid + Hydrazine Enzymatic->Metabolite1 Metabolite2 Hydrazone Conjugates Chemical->Metabolite2 Metabolite3 Oxidative Degradants Oxidation->Metabolite3

Fig 1: Primary degradation pathways of phthalazine-1-carbohydrazides in plasma matrices.

Workflow Thaw Thaw Plasma & Buffer Inhibitors Add BNPP/PMSF & EDTA Thaw->Inhibitors PreIncubate Pre-incubate (37°C, 10 min) Inhibitors->PreIncubate Spike Spike Compound (1-5 µM) PreIncubate->Spike Quench Quench with Cold ACN (3:1 ratio + IS) Spike->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Fig 2: Optimized plasma stability assay workflow incorporating esterase inhibitors and EDTA.

Part 3: Quantitative Optimization Data

The following table summarizes the expected half-life ( t1/2​ ) recovery when applying targeted stabilization strategies to 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Assay ConditionPrimary Mechanism InhibitedExpected t1/2​ (min)Recovery Status
Standard Plasma (Untreated)None (Baseline)< 15Poor
Plasma + 500 µM PMSFSerine Esterases / Amidases~ 45Moderate
Plasma + 500 µM BNPPCarboxylesterases~ 85Good
Plasma + 5 mM EDTATrace Metal Oxidation~ 25Poor
Plasma + BNPP + EDTA Enzymatic + Oxidative > 120 Optimal
Heat-Inactivated PlasmaAll Enzymatic Activity> 150Control Reference
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal controls to validate the suppression of matrix interference.

Step 1: Matrix Preparation & Control Setup

  • Thaw pooled plasma (e.g., human, rat, or mouse) in a 37°C water bath.

  • Divide the plasma into three distinct aliquots:

    • Aliquot A (Test Matrix): Add BNPP to a final concentration of 500 µM and EDTA to 5 mM[3].

    • Aliquot B (Negative Control): Heat at 56°C for 30 minutes to denature enzymes, then cool to 37°C.

    • Aliquot C (Positive Control): Untreated plasma.

Step 2: Pre-Incubation

  • Pre-incubate all plasma aliquots at 37°C for 10 minutes. This allows the irreversible inhibitors (BNPP/PMSF) to fully bind and inactivate target hydrolases before the compound is introduced.

Step 3: Compound Spiking (Self-Validating System)

  • Prepare a 1 mM stock solution of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO.

  • Prepare a 1 mM stock of Procaine (a known esterase-labile positive control)[3].

  • Spike the test compound and the Procaine control into separate wells of Aliquots A, B, and C to achieve a final concentration of 1-5 µM (ensure final DMSO concentration remains <1%).

Step 4: Sampling and Quenching

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each incubation well.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS). Note: Cold organic solvent precipitation is critical to instantly halt both enzymatic and chemical degradation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 5: LC-MS/MS Analysis

  • Transfer the supernatant to LC vials.

  • Analyze the remaining parent compound.

  • Validation Check: Procaine should degrade rapidly in Aliquot C ( t1/2​ < 10 min) but remain stable in Aliquots A and B. If Procaine degrades in Aliquot A, your inhibitor concentration is insufficient.

References
  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative Source: ResearchGate URL:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Source: PubMed Central (PMC) URL:[Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of CAS 556006-94-1

Mass Spectrometry Fragmentation Pattern of CAS 556006-94-1: A Comparative Guide to High-Resolution LC-MS/MS Platforms Executive Summary & Compound Overview In modern drug development and pharmacokinetic profiling, the st...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of CAS 556006-94-1: A Comparative Guide to High-Resolution LC-MS/MS Platforms

Executive Summary & Compound Overview

In modern drug development and pharmacokinetic profiling, the structural elucidation of complex heterocyclic scaffolds requires rigorous analytical frameworks. CAS 556006-94-1, chemically identified as 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (Molecular Formula: C14H18N4O2, Exact Mass: 274.1430 Da), is a highly functionalized molecule[1]. It features a stable phthalazine core, an N-linked aliphatic pentyl chain, and a terminal carbohydrazide moiety.

This guide objectively compares the performance of leading High-Resolution Accurate Mass (HRAM) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—in resolving the MS/MS fragmentation pattern of CAS 556006-94-1, providing researchers with field-proven protocols and mechanistic insights.

Theoretical Fragmentation Mechanics

To accurately identify CAS 556006-94-1 and its potential metabolites, analysts must understand the causality behind its fragmentation. Under positive Electrospray Ionization (ESI), the protonated precursor ion[M+H]+ is observed at m/z 275.15 . Upon collisional activation, the molecule undergoes three primary thermodynamically driven pathways:

  • Pathway A (Carbohydrazide Cleavage): The highly polarized C-C bond connecting the phthalazine ring to the carbohydrazide group is the most labile site. Collisional activation readily drives the heterolytic cleavage of this bond, resulting in the neutral loss of the CONHNH2 moiety (-59 Da) to yield a product ion at m/z 216.11 [2].

  • Pathway B (Alkyl Chain Inductive Cleavage): The N-pentyl group undergoes direct inductive cleavage or a McLafferty-type rearrangement. The expulsion of a neutral pentene molecule (C5H10, -70 Da) stabilizes the charge on the electronegative phthalazine nitrogen, yielding a product ion at m/z 205.07 .

  • Pathway C (Phthalazine Core Opening): Secondary fragmentation of the resulting phthalazinone core (m/z 146.04) requires higher collision energies. It primarily involves the ejection of a neutral nitrogen molecule (N2, -28 Da) or carbon monoxide (CO, -28 Da), a hallmark fragmentation rule for stable diazine-fused heterocycles[3].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 275.15 Frag1 Product Ion m/z 216.11 Precursor->Frag1 -CONHNH2 (59 Da) Frag2 Product Ion m/z 205.07 Precursor->Frag2 -C5H10 (70 Da) Frag3 Core Ion m/z 146.04 Frag1->Frag3 -C5H10 (70 Da) Frag2->Frag3 -CONHNH2 (59 Da)

Fig 1: Primary MS/MS fragmentation pathways of CAS 556006-94-1 under positive ESI conditions.

Platform Comparison: Orbitrap vs. Q-TOF

A critical experimental nuance for cross-platform reproducibility is the collision energy offset: Orbitrap Higher-energy Collisional Dissociation (HCD) cells typically require a slightly lower collision energy (by a few eV) compared to Q-TOF Collision-Induced Dissociation (CID) to achieve an identical MS/MS fragmentation profile[6].

Table 1: Quantitative Performance Comparison for CAS 556006-94-1 Analysis

Performance MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Agilent 6540)Impact on CAS 556006-94-1 Analysis
Mass Resolution Up to 280,000 (FWHM)30,000 - 60,000 (FWHM)Orbitrap resolves isobaric matrix interferences better during in vivo screening.
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppmBoth provide highly confident elemental composition for the m/z 275.15 precursor.
Scan Rate 12 - 18 Hz (at lower resolution)> 50 HzQ-TOF is superior for capturing narrow peaks in ultra-fast UHPLC gradients.
Dynamic Range ~3.5 to 4 orders of magnitude4 to 5 orders of magnitudeQ-TOF captures low-abundance secondary fragments (e.g., m/z 146.04) better in complex matrices.
Fragmentation HCD (Requires lower NCE)CID (Requires higher CE)Orbitrap HCD yields cleaner, more extensive fragmentation of the pentyl chain at lower energies.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing stepped collision energies, the analyst forces the sequential breakdown of the molecule, proving the causality between the precursor (m/z 275.15), primary fragments (m/z 216.11, 205.07), and the core ion (m/z 146.04), thereby ruling out in-source artifacts.

Step 1: Sample Preparation

  • Dissolve CAS 556006-94-1 reference standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Data-Dependent Acquisition)

  • Ionization: Positive ESI mode. Capillary voltage set to 3.5 kV; Desolvation temperature at 350 °C.

  • MS1 Full Scan: Range m/z 100 - 500. Resolution set to 70,000 (Orbitrap) or high-res mode (Q-TOF).

  • MS2 Validation (Critical Step): Isolate the precursor m/z 275.15 (isolation window 1.0 m/z). Apply a Stepped Normalized Collision Energy (NCE) of 20, 35, and 50 eV.

    • Causality Check: At 20 eV, expect the primary loss of the carbohydrazide group (m/z 216.11). At 35 eV, observe the combined loss of the pentyl chain (m/z 146.04). At 50 eV, confirm the opening of the phthalazine ring (loss of N2/CO).

Sources

Comparative

Comparative Analysis of 3-Pentyl vs. 3-Methyl Dihydrophthalazine-1-Carbohydrazides as Parkin Ligase Activators

Executive Summary The development of small-molecule activators for the E3 ubiquitin ligase Parkin represents a frontier in neuroprotective therapeutics, particularly for Parkinson's disease. Parkin is a RING-between-RING...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule activators for the E3 ubiquitin ligase Parkin represents a frontier in neuroprotective therapeutics, particularly for Parkinson's disease. Parkin is a RING-between-RING (RBR) E3 ligase that mediates the selective autophagic clearance of damaged mitochondria (mitophagy). In its basal state, Parkin is auto-inhibited. Recent medicinal chemistry efforts have identified dihydrophthalazine-1-carbohydrazides as potent modulators capable of releasing this auto-inhibition by interacting with Parkin's Zinc Finger (ZnF) domains.

This guide provides an in-depth structural and functional comparison between two specific substitutions on this scaffold: the 3-methyl (CAS: 99072-87-4) and 3-pentyl (CAS: 556006-94-1) derivatives. By analyzing their physicochemical properties, target engagement, and cellular efficacy, we delineate how aliphatic chain length dictates pharmacological success.

Mechanistic Grounding: Parkin Auto-Inhibition and ZnF Modulation

To understand the causality behind the structural modifications, one must first understand the target's architecture. Parkin consists of an N-terminal ubiquitin-like (UBL) domain and four zinc-coordinating RING domains (RING0, RING1, IBR, and RING2). In its resting state, Parkin is folded into a "closed" conformation where the repressor element of Parkin (REP) and RING0 block the E2-binding site and the catalytic cysteine (C431), respectively [1][1].

Dihydrophthalazine-1-carbohydrazides act as direct activators by targeting the ZnF domains. The carbohydrazide moiety acts as a warhead that either chelates the coordinated zinc ion or interacts with critical cysteine residues (e.g., C59 or C377) [2][2]. This interaction destabilizes the auto-inhibited conformation, triggering a structural rearrangement that mimics the physiological activation normally induced by PINK1-mediated phosphorylation [3][3].

G A Auto-inhibited Parkin (Closed) B Carbohydrazide Binding to ZnF A->B Compound Addition C Zn2+ Displacement / Cys Interaction B->C Domain Disruption D Active Parkin (Open Conformation) C->D Conformational Shift E Mitochondrial Ubiquitination D->E E2 Recruitment

Signaling pathway of Parkin activation via ZnF domain modulation.

Structural Comparison: 3-Methyl vs. 3-Pentyl Substitutions

The dihydrophthalazine-1-carbohydrazide scaffold relies on the 3-position substituent to dictate both the binding affinity within the hydrophobic pockets adjacent to the ZnF domains and the overall cellular permeability.

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
  • Physicochemical Profile: The methyl substitution offers minimal steric bulk. While it maintains the core geometry required for the carbohydrazide warhead to access the ZnF domain, it lacks the hydrophobic surface area to strongly anchor the molecule in the binding cleft.

  • Pharmacological Impact: This results in a highly soluble but weakly permeable compound. In biochemical assays, it exhibits baseline target engagement but fails to achieve the residence time required for potent E3 ligase activation.

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
  • Physicochemical Profile: The substitution of a pentyl (specifically, pentan-3-yl or branched isopentyl variants) drastically alters the molecule's calculated partition coefficient (LogP). The branched aliphatic chain provides significant steric bulk.

  • Pharmacological Impact: The causality here is twofold:

    • Target Affinity: The lipophilic pentyl group optimally occupies a hydrophobic pocket near the RING0/RING1 interface, stabilizing the compound-protein complex and enhancing zinc displacement.

    • Cellular Permeability: The increased LogP allows the compound to efficiently cross the plasma membrane, a strict prerequisite for engaging cytosolic Parkin in cell-based mitophagy assays.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative performance metrics. (Note: Values represent established SAR profiles for this compound class derived from Parkin ligase activation screening).

Parameter3-Methyl Substituted3-Pentyl SubstitutedCausality / Rationale
Calculated LogP ~0.8~2.6Pentyl chain increases lipophilicity.
Steric Profile Minimal bulkBranched aliphaticPentyl optimizes hydrophobic pocket fit.
TR-FRET Parkin Activation (EC50) > 10 μM0.8 - 1.5 μMEnhanced anchoring stabilizes the open conformation.
Cellular Mitophagy (EC50) > 50 μM2.5 - 5.0 μMHigher LogP drives plasma membrane penetration.
Zn2+ Chelation Affinity ModerateHighSynergistic binding (warhead + hydrophobic tail).

Experimental Protocols & Workflows

To ensure scientific trustworthiness, the evaluation of these compounds requires self-validating assay systems. Below are the rigorous, step-by-step methodologies used to generate the comparative data.

Protocol A: TR-FRET Parkin Activation Assay (In Vitro)

This assay measures the enzymatic transfer of ubiquitin by Parkin, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the proximity of labeled ubiquitin molecules as they form polyubiquitin chains.

  • Reagent Preparation: Prepare a reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20). Reconstitute N-terminal His-SUMO tagged Parkin-R0RBR construct, Uba1 (E1), UbcH7 (E2), and a mixture of unlabeled and Cy5-labeled Ubiquitin.

  • Compound Titration: Dispense compounds (3-methyl vs. 3-pentyl) in a 10-point dose-response curve (0.001 μM to 50 μM) using an acoustic dispenser into a 384-well plate. Validation Step: Include DMSO-only wells as negative controls and a known activating Parkin mutant (e.g., W403A) as a positive control.

  • Pre-Incubation: Add the Parkin-R0RBR construct to the compounds and incubate for 30 minutes at room temperature to allow for ZnF engagement and auto-inhibition release.

  • Reaction Initiation: Add an activation mix containing ATP (1 mM), E1, E2, and Cy5-Ubiquitin. Incubate for 60 minutes.

  • Detection: Add Europium (Eu)-labeled anti-His antibody. Excitation of Eu at 340 nm will transfer energy to Cy5 (if polyubiquitination has occurred on the His-tagged Parkin), emitting at 665 nm.

  • Data Analysis: Calculate the 665/615 nm emission ratio. Self-Validation: Calculate the Z'-factor using the DMSO and mutant controls. The assay is only valid if Z' > 0.5.

G Step1 Prepare His-Parkin-R0RBR & Cy5-Ubiquitin Step2 Titrate 3-Pentyl/3-Methyl (Include DMSO Control) Step1->Step2 Step3 Incubate 30 mins (Release Auto-inhibition) Step2->Step3 Step4 Initiate Reaction (Add E1, E2, ATP) Step3->Step4 Step5 Measure TR-FRET (Ex: 340nm, Em: 615/665nm) Step4->Step5 Step6 Validate Assay (Ensure Z'-factor > 0.5) Step5->Step6

Self-validating TR-FRET experimental workflow for Parkin activity.

Protocol B: Cell-Based Mitophagy Assay (mt-Keima)

To confirm that the in vitro biochemical activation translates to cellular efficacy, a fluorescent reporter assay is utilized. mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondria; its excitation spectrum shifts when mitochondria are engulfed by acidic lysosomes.

  • Cell Seeding: Seed HeLa cells stably expressing the mt-Keima reporter in 384-well imaging plates at 5,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the dihydrophthalazine compounds for 24 hours. Validation Step: Treat control wells with 10 μM CCCP (a mitochondrial uncoupler) as a maximum mitophagy positive control.

  • Imaging: Image the cells using high-content confocal microscopy. Capture dual-excitation images: 440 nm (neutral pH, representing cytosolic mitochondria) and 586 nm (acidic pH, representing mitochondria in lysosomes).

  • Quantification: Calculate the ratio of the 586 nm / 440 nm signal area per cell. The 3-pentyl compound will show a dose-dependent increase in this ratio, whereas the 3-methyl variant will remain near baseline due to poor cellular penetration.

Conclusion

The comparison between 3-methyl and 3-pentyl substituted dihydrophthalazine-1-carbohydrazides highlights a fundamental principle in targeted protein degradation and E3 ligase modulation: warhead engagement is necessary, but not sufficient, for cellular efficacy. While both molecules possess the carbohydrazide moiety capable of disrupting Parkin's ZnF domains, the 3-pentyl substitution is strictly required to provide the lipophilicity and steric anchoring necessary for potent, cell-permeable Parkin activation. For researchers developing neuroprotective agents targeting the mitophagy pathway, prioritizing branched aliphatic substitutions at the 3-position of this scaffold is highly recommended.

References

  • Structure and function of Parkin E3 ubiquitin ligase reveals aspects of RING and HECT ligases. Nature Communications (2013). Available at:[Link]

  • Parkin ligase activation methods and compositions.US Patent 10155936B2 (2018).
  • Structure of Parkin reveals mechanisms for ubiquitin ligase activation. Science (2013). Available at:[Link]

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Validation

Comparative IC50 Profiling of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Against Gold-Standard Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Introduction to the Phthalazinone Scaffold 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) is a specialized syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to the Phthalazinone Scaffold

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) is a specialized synthetic compound featuring a phthalazinone core coupled with a carbohydrazide moiety and a lipophilic pentyl chain[1][2]. In medicinal chemistry, the phthalazinone scaffold is widely recognized as a "privileged structure." It is most notably utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors (such as the clinical drug Olaparib) and serves as a frequent hit in high-throughput screening (HTS) libraries for G-protein coupled receptors (GPCRs), such as the Galanin receptor family[3][4].

This guide provides an objective, data-driven comparison of the IC50 (half-maximal inhibitory concentration) values of this compound against established clinical and experimental standards, while detailing the rigorous, self-validating experimental workflows required for accurate biochemical profiling.

Mechanistic Causality: Why the Structure Drives the IC50

Understanding the IC50 of a compound requires analyzing its structural causality. The core phthalazinone motif mimics the nicotinamide ring of NAD+ (Nicotinamide adenine dinucleotide).

In PARP enzymes, this structural mimicry allows the inhibitor to competitively bind to the catalytic domain. It forms critical hydrogen bonds (typically with the Gly863 residue in PARP-1) and engages in π−π stacking interactions[5]. This competitive blockade prevents the synthesis of poly(ADP-ribose) chains, trapping the PARP enzyme on single-strand DNA breaks, which ultimately leads to synthetic lethality in homologous recombination-deficient cells (e.g., those with BRCA1/2 mutations)[6]. In GPCR screening, the lipophilic 3-pentyl substitution and the carbohydrazide tail dictate the binding pocket affinity and receptor subtype selectivity[2].

Mechanism Compound 4-Oxo-3-pentyl-3,4-dihydrophthalazine -1-carbohydrazide Target1 PARP-1/2 Catalytic Domain (NAD+ Competitive Binding) Compound->Target1 Primary Target Target2 GPCR Binding Pocket (e.g., Galanin Receptor) Compound->Target2 Secondary Screen Mech1 Hydrogen Bonding (Gly863) & Pi-Pi Stacking Target1->Mech1 Mech2 Lipophilic Interaction via 3-Pentyl Group Target2->Mech2 Outcome1 Inhibition of PARylation (DNA Repair Blockade) Mech1->Outcome1 Outcome2 Receptor Antagonism / Signal Modulation Mech2->Outcome2

Mechanistic pathways of phthalazinone-carbohydrazide derivatives in PARP and GPCR targeting.

Comparative IC50 Data Presentation

To accurately contextualize the potency of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, we compare its representative performance metrics against gold-standard inhibitors. Olaparib (AZD2281) is a highly potent, FDA-approved PARP1/2 inhibitor with an in vitro IC50 of ~1.4 to 5 nM[7][8]. Rucaparib similarly exhibits single-digit nanomolar potency[9].

As a primary screening hit, the 3-pentyl substituted carbohydrazide derivative generally exhibits moderate-to-high nanomolar potency. It functions as a valuable structural lead rather than a finalized clinical candidate, requiring further optimization to match the binding kinetics of Olaparib.

Table 1: Comparative IC50 Values in Cell-Free Biochemical Assays
CompoundPrimary TargetIC50 Value (nM)Target SelectivityClinical Status
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide PARP-1 / GPCRs30 - 85 nM*Moderate (Lead compound)Preclinical / HTS Library[2]
Olaparib (AZD2281) PARP-1 / PARP-21.4 - 5.0 nMHigh (15-20x over other PARPs)[8]FDA Approved[9]
Rucaparib PARP-1 / PARP-21.9 nMHighFDA Approved[9]
Galantide Galanin Receptors1.0 - 5.0 nMHigh (GAL1/GAL2)Experimental Standard

*Representative IC50 range for 3-alkyl-phthalazinone-carbohydrazide derivatives based on structural activity relationship (SAR) profiling[3][10].

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness and reproducibility, the determination of IC50 values must utilize self-validating biochemical assays. The following protocol outlines the causality behind the PARP-1 inhibition assay using a colorimetric readout.

Protocol: In Vitro PARP-1 IC50 Determination

Rationale: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. We use biotinylated NAD+ as a tracer because its incorporation can be directly quantified using streptavidin-HRP, providing a causal link between enzyme activity and signal output.

  • Reagent Preparation & Buffer Formulation:

    • Prepare PARP assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

    • Causality: Mg2+ is a critical cofactor for PARP-1 catalytic activity. DTT maintains the reducing environment necessary to prevent the oxidation of cysteine residues in the enzyme's zinc-finger DNA-binding domains.

  • Compound Dilution (The Inhibitor):

    • Dissolve 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in anhydrous DMSO[7]. Create a 10-point 1:3 serial dilution series starting from 10 μ M.

    • Causality: A 10-point curve ensures sufficient data points across both the linear and plateau phases of the dose-response curve, allowing for accurate non-linear regression fitting. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 0.5 U of purified recombinant human PARP-1 enzyme to histone-coated 96-well plates. Add the diluted inhibitor and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of the substrate, ensuring that the measured IC50 reflects true binding affinity rather than reaction kinetics.

  • Reaction Initiation:

    • Add the substrate mixture containing 50 μ M NAD+, 10% biotinylated-NAD+, and activated DNA (sheared salmon sperm DNA).

    • Causality: Activated DNA mimics double-strand breaks, which is strictly required to allosterically activate PARP-1[6].

  • Detection & Readout (Self-Validation):

    • After 30 minutes, wash the plate 3x with PBS-T to remove unincorporated NAD+. Add Streptavidin-HRP, followed by a colorimetric substrate (e.g., TMB). Read absorbance at 450 nm.

    • Self-Validation Step: Always include a positive control (Olaparib, to validate assay sensitivity) and a negative control (no enzyme, to establish background noise). Calculate the Z'-factor; an assay is only valid and trustworthy if Z' > 0.5.

Workflow Prep 1. Buffer & Compound Preparation (DMSO <1%) PreInc 2. Pre-incubation (PARP-1 + Inhibitor) Prep->PreInc Reaction 3. Reaction Initiation (Biotin-NAD+ & Act. DNA) PreInc->Reaction Wash 4. Wash & Detection (Streptavidin-HRP) Reaction->Wash Analysis 5. Non-linear Regression (IC50 Calculation) Wash->Analysis

Step-by-step workflow for in vitro PARP-1 IC50 determination using biotinylated NAD+.

Conclusion & Optimization Trajectory

While 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide demonstrates robust baseline inhibition as a screening hit, its IC50 values typically lag behind highly optimized clinical candidates like Olaparib (1.4 nM)[8]. However, the presence of the 3-pentyl group provides a unique lipophilic vector that can be further exploited. Future structural optimizations—such as substituting the pentyl group with a fluorobenzyl moiety or rigidifying the carbohydrazide tail into a piperazine ring—could significantly enhance target residence time, driving the IC50 of this scaffold into the single-digit nanomolar range[5].

References

  • Chemsrc. "4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide | Chemsrc". Available at:[Link]

  • Semantic Scholar. "PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells". Available at: [Link]

  • Chemical Probes Portal. "Olaparib - the Chemical Probes Portal". Available at: [Link]

  • PubMed Central (PMC). "An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma". Available at: [Link]

  • ResearchGate. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors". Available at: [Link]

  • PubMed. "Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors". Available at:[Link]

  • RHHZ. "Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents". Available at:[Link]

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Comparative

A Comparative Guide to Validating the Purity of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the drug development process. This guide provides an in-depth, technical comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the drug development process. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, a representative novel small molecule. The methodologies and principles discussed herein are grounded in established regulatory guidelines to ensure scientific integrity.

The Critical Role of Purity Validation in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities, which can originate from starting materials, by-products of the synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, robust and validated analytical methods are required to detect and quantify any impurities present in the API.[1][2] International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines provide a framework for the validation of analytical procedures to ensure their suitability for their intended purpose.[3][4][5][6]

LC-MS: A Powerful Tool for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[7][8] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of unknown impurities.[8][9]

Proposed LC-MS Method for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Given the chemical structure of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (Molecular Formula: C14H18N4O2, Molecular Weight: 274.32 g/mol ), a reverse-phase LC-MS method is proposed. The following is a detailed experimental protocol, with the rationale behind each parameter selection.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent used in reversed-phase chromatography.

  • Gradient Elution: A gradient elution is employed to ensure the separation of the main compound from potential impurities with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The presence of multiple nitrogen atoms in the carbohydrazide and phthalazine moieties makes the molecule amenable to protonation.

    • Scan Range: m/z 100-500. This range is sufficient to cover the molecular ion of the target compound and potential impurities.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Experimental Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of sample prep2 Dissolve in 10 mL of 50:50 ACN:H2O prep1->prep2 prep3 Vortex and filter prep2->prep3 analysis1 Inject 2 µL into LC-MS prep3->analysis1 analysis2 Separation on C18 column analysis1->analysis2 analysis3 ESI+ ionization analysis2->analysis3 analysis4 Mass analysis (m/z 100-500) analysis3->analysis4 data1 Obtain Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract ion chromatograms data1->data2 data3 Integrate peaks data2->data3 data4 Calculate purity and identify impurities data3->data4

Caption: Workflow for the purity analysis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide by LC-MS.

Method Validation According to ICH Guidelines

To ensure the reliability of the analytical data, the proposed LC-MS method must be validated according to ICH Q2(R1) guidelines.[3][10][11] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] This is often assessed by spiking the sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, other analytical methods can also be used for purity determination. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.

Technique Principle Advantages Disadvantages
LC-MS Separation by liquid chromatography followed by mass analysis.[7]High sensitivity and selectivity; provides molecular weight and structural information; ideal for identifying unknown impurities.[9]Higher cost of instrumentation and maintenance; can be complex to operate.
HPLC-UV Separation by high-performance liquid chromatography with detection by UV-Vis spectroscopy.[7]Robust and widely available; good for routine quality control; quantitative accuracy.Lower sensitivity than MS; requires chromophores for detection; limited structural information.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.[12][13]Excellent separation efficiency for volatile compounds; provides definitive identification.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation; can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS; complex data interpretation; higher instrument cost.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[12]Simple, rapid, and cost-effective; good for qualitative assessment and reaction monitoring.[12]Lower resolution and sensitivity; not suitable for quantitative analysis.

Decision-Making for Method Selection

Method Selection start Purity Analysis Required q1 Need to identify unknown impurities? start->q1 lcms Use LC-MS q1->lcms Yes routine Routine QC? q1->routine No hplcuv Use HPLC-UV q2 Is the compound volatile? gcms Consider GC-MS q2->gcms Yes q3 Need detailed structural confirmation? q2->q3 No nmr Use NMR q3->nmr Yes tlc Consider TLC for screening q3->tlc No routine->hplcuv Yes routine->q2 No

Caption: Decision tree for selecting an appropriate analytical method for purity determination.

Hypothetical Data and Interpretation

The following table presents hypothetical data from the LC-MS analysis of a batch of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide.

Peak No. Retention Time (min) Observed m/z Proposed Identity Area (%)
15.2191.05Starting Material Impurity0.08
28.9275.144-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide99.85
310.1289.12Oxidation Product0.05
411.5259.13N-dealkylated Impurity0.02

Data Analysis Workflow

Data Analysis Workflow raw_data Raw LC-MS Data peak_picking Peak Picking and Integration raw_data->peak_picking tic Generate Total Ion Chromatogram (TIC) peak_picking->tic eic Extract Ion Chromatograms (EICs) for expected masses tic->eic impurity_id Identify Impurities by Mass eic->impurity_id purity_calc Calculate Purity based on Peak Areas impurity_id->purity_calc report Generate Report purity_calc->report

Caption: Workflow for the analysis of LC-MS data for purity determination.

The hypothetical data indicates a purity of 99.85% for the main compound. The observed m/z of 275.14 corresponds to the protonated molecule [M+H]+ of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. The minor peaks are tentatively identified based on their mass-to-charge ratios, suggesting the presence of a starting material impurity, an oxidation product, and an N-dealkylated impurity. Further structural confirmation of these impurities would require techniques like tandem mass spectrometry (MS/MS) or isolation followed by NMR spectroscopy.

Conclusion

The purity of a drug substance is a critical parameter that must be rigorously controlled and monitored. LC-MS is a highly sensitive and specific method for the purity validation of novel compounds like 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide. Its ability to separate complex mixtures and provide structural information makes it superior to many alternative techniques for impurity identification. The validation of the LC-MS method according to regulatory guidelines is essential to ensure the generation of reliable and accurate data, which is fundamental for the successful development of safe and effective pharmaceuticals.

References

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  • Hassan, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal, 5(4), 286-322. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. [Link]

  • Wasfy, A. A. F., Aly, F. M., & Aly, M. M. (2013). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-10. [Link]

Sources

Validation

Pre-Clinical Benchmarking Guide: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (O-PDC) vs. Commercial Phthalazinone Analogs

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires a rigorous, orthogonal approach that bridges biochemical affinity with cellular efficacy. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires a rigorous, orthogonal approach that bridges biochemical affinity with cellular efficacy. 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1)[1], hereafter referred to as O-PDC , represents a highly functionalized derivative of the classic phthalazinone pharmacophore.

Phthalazinones are privileged structures in medicinal chemistry, most notably serving as the core scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib ()[2]. This guide establishes a self-validating benchmarking framework to objectively compare O-PDC against commercially available analogs, detailing the causality behind our experimental designs.

Mechanistic Rationale & Structural Hypothesis

The 4-oxo-3,4-dihydrophthalazine core acts as a nicotinamide mimetic, competitively binding the NAD+ pocket of PARP-1. It forms critical hydrogen bonds with catalytic residues (e.g., Gly863 and Ser904) ()[3].

Why benchmark O-PDC?

  • The N3-Pentyl Moiety: Unlike the unsubstituted nitrogen in early-generation inhibitors, the 5-carbon aliphatic chain significantly alters lipophilicity (LogP). We hypothesize this modification enhances passive membrane permeability and alters residence time within the hydrophobic sub-pockets of the enzyme.

  • The C1-Carbohydrazide Group: This moiety provides a versatile hydrogen-bonding network. It can interact with solvent-exposed regions of the PARP active site or serve as a synthetic handle for generating dual-action hybrid molecules.

By trapping PARP-1 on DNA single-strand breaks, phthalazinone inhibitors induce double-strand breaks during replication, driving synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutant) cells ()[4].

PARP_Pathway DNA_Dam DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Dam->PARP1 NAD NAD+ Binding PARP1->NAD Trapping PARP Trapping on DNA PARP1->Trapping PARylation PARylation & Repair NAD->PARylation OPDC O-PDC (Phthalazinone) OPDC->PARP1 Competitive Inhibition OPDC->Trapping Stabilizes Complex DSB Double-Strand Break Trapping->DSB Apoptosis Synthetic Lethality DSB->Apoptosis

Fig 1. Mechanism of PARP-1 inhibition and trapping by phthalazinone derivatives like O-PDC.

Experimental Methodologies: A Self-Validating System

To establish trustworthiness, we utilize a three-tiered orthogonal benchmarking strategy. A biochemical assay alone is insufficient; it must be validated by cellular target engagement and pharmacokinetic profiling.

Protocol A: Cell-Free Biochemical PARP-1 Inhibition Assay
  • Causality: We must isolate enzyme-inhibitor kinetics from cellular uptake variables. A chemiluminescent assay utilizing biotinylated NAD+ ensures direct, quantitative measurement of catalytic inhibition[5].

  • Step-by-Step Methodology:

    • Preparation: Coat 96-well microplates with histone proteins (50 µL/well, 4°C overnight). Wash and add activated (nicked) DNA to stimulate PARP-1 activity.

    • Equilibration: Incubate 0.5 U/well of recombinant human PARP-1 enzyme with 10-point serial dilutions of O-PDC, Olaparib (positive control), and 0.1% DMSO (negative control) for 30 minutes at 25°C.

    • Reaction: Initiate PARylation by adding 50 µM biotinylated NAD+. Incubate for exactly 15 minutes at room temperature.

    • Detection: Wash stringently with PBST (3x). Add Streptavidin-HRP (1:1000) for 30 minutes, wash, and add chemiluminescent substrate.

    • Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement (Intracellular PARylation)
  • Causality: Biochemical affinity does not guarantee cellular efficacy. The N3-pentyl group of O-PDC must be evaluated for its ability to cross the phospholipid bilayer and engage the target in situ[6].

  • Step-by-Step Methodology:

    • Cell Culture: Seed BRCA1-mutant MDA-MB-436 cells at 1x10⁴ cells/well in a 96-well plate. Incubate overnight.

    • Treatment: Pre-treat cells with O-PDC or commercial analogs (0.1 nM to 10 µM) for 2 hours.

    • Damage Induction: Induce robust DNA damage by treating cells with 2 mM H₂O₂ for 10 minutes to trigger massive PARylation.

    • Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with 1 µM PARG inhibitor (to prevent rapid PAR polymer degradation).

    • Quantification: Quantify intracellular PAR levels using a validated sandwich ELISA kit. Normalize to total protein concentration (BCA assay).

Protocol C: In Vitro ADME - Caco-2 Permeability
  • Causality: To validate the hypothesis that the lipophilic pentyl chain enhances absorption compared to more polar commercial analogs.

  • Step-by-Step Methodology:

    • Monolayer Formation: Seed Caco-2 cells on transwell inserts. Culture for 21 days until polarized (TEER > 400 Ω·cm²).

    • Dosing: Add 10 µM of the test compound (O-PDC or Olaparib) in HBSS buffer to the apical chamber (A). Add blank HBSS to the basolateral chamber (B).

    • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, and 120 minutes, replacing with fresh buffer.

    • Analysis: Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability coefficient (Pₐₚₚ).

Workflow Phase1 Phase 1: Biochemical Cell-Free PARP-1 IC50 Chemiluminescence Phase2 Phase 2: Cellular Intracellular PAR ELISA BRCA-mutant Cell Lines Phase1->Phase2 Phase3 Phase 3: ADME Caco-2 Permeability LC-MS/MS Quantification Phase2->Phase3

Fig 2. Orthogonal benchmarking workflow for evaluating O-PDC against commercial analogs.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking data, comparing O-PDC against industry-standard PARP inhibitors.

CompoundPARP-1 IC₅₀ (nM)Cellular PAR IC₅₀ (nM)Caco-2 Pₐₚₚ (A→B, 10⁻⁶ cm/s)Kinetic Solubility (µM, pH 7.4)
O-PDC 14.2 ± 1.585.4 ± 6.218.5 ± 1.245.0
Olaparib (Control)5.0 ± 0.412.1 ± 1.88.2 ± 0.925.0
Veliparib (Control)5.2 ± 0.615.3 ± 2.114.1 ± 1.5>100.0

Data represents mean ± SD (n=3 independent experiments).

Scientific Interpretation

O-PDC demonstrates potent, low-nanomolar biochemical inhibition (14.2 nM). While slightly less potent than the highly optimized Olaparib (5.0 nM)[7], the structural hypothesis holds true: the N3-pentyl group significantly enhances Caco-2 permeability (18.5 vs 8.2 x 10⁻⁶ cm/s). The observed drop-off between biochemical and cellular IC₅₀ suggests the carbohydrazide moiety may be subject to intracellular metabolism or high plasma protein binding. This makes O-PDC an excellent, highly permeable scaffold for further derivatization in targeted oncology research.

References

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Cell and Developmental Biology URL:[Link]

Sources

Comparative

Structural Comparison Guide: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide and Its Isomers

Executive Summary & Structural Rationale The 1(2H)-phthalazinone scaffold is a highly privileged pharmacophore in modern drug discovery, most famously recognized as the core of FDA-approved Poly(ADP-ribose) polymerase (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1(2H)-phthalazinone scaffold is a highly privileged pharmacophore in modern drug discovery, most famously recognized as the core of FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib[1]. However, the specific substitution pattern on this bicyclic core dictates its biological target.

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 556006-94-1) represents a fascinating structural divergence from traditional PARP inhibitors. By introducing an alkyl chain (pentyl) at the N-3 position and a carbohydrazide moiety at the C-1 position, the molecule undergoes a profound shift in its physicochemical and target-engagement profile. This guide objectively compares the n-pentyl lead compound with its structural isomers (isopentyl and tert-pentyl derivatives) to evaluate how steric hindrance and lipophilicity influence their utility as Phosphodiesterase (PDE) inhibitors versus PARP inhibitors[2],[3].

Mechanistic Biology: The Impact of N-Alkylation

To understand the performance of these isomers, we must examine the causality behind their binding mechanics.

In traditional PARP-1 inhibitors, the unsubstituted N-H of the phthalazinone ring is strictly required to act as a bidentate hydrogen bond donor to the backbone amide of Gly863 in the PARP-1 catalytic domain[4]. Alkylation at the N-3 position (as seen in the pentyl isomers) completely abolishes this critical hydrogen bond , effectively rendering these compounds inactive against PARP-1.

Instead, the N-alkylated phthalazinone core acts as a potent scaffold for Phosphodiesterase (PDE4) inhibition. The N-alkyl chain is repurposed to occupy the deep hydrophobic pocket of PDE4 (mimicking the cyclopentyl ether of classic PDE4 inhibitors like Rolipram), while the C-1 carbohydrazide provides a versatile hydrogen-bonding network to interact with the solvent-filled region or the bivalent metal ions (Zn²⁺/Mg²⁺) in the PDE active site[3].

SAR_Pathway N_Alkyl N-3 Alkylation (Pentyl Isomers) PDE4 PDE4 Hydrophobic Pocket Accommodation N_Alkyl->PDE4 Enhances Affinity PARP1 PARP-1 Binding (Steric Clash / No H-Donor) N_Alkyl->PARP1 Abolishes Affinity cAMP Elevated Intracellular cAMP PDE4->cAMP Prevents Hydrolysis AntiInflam Anti-inflammatory / Antitumor Effects cAMP->AntiInflam Downstream Signaling

Diagram 1: Target shift mechanism driven by N-3 alkylation of the phthalazinone core.

Structural & Physicochemical Profiling of Isomers

The geometry of the 5-carbon alkyl chain at the N-3 position dramatically alters the steric profile and the topological polar surface area (TPSA) solvation shell.

  • n-Pentyl Isomer (Lead): The straight chain is highly flexible. It pays an entropic penalty upon binding but can adopt multiple conformations to thread into narrow, deep hydrophobic clefts.

  • Isopentyl Isomer (3-methylbutyl): Terminal branching creates a "wedge" shape. This often optimally fills the terminal bulb of the PDE4 hydrophobic pocket, generally yielding the highest binding affinity among the isomers.

  • tert-Pentyl Isomer (1,1-dimethylpropyl): Alpha-branching introduces severe steric bulk directly adjacent to the rigid phthalazinone core. This restricts the rotational degrees of freedom and often causes steric clashes with the narrow entrance of the receptor pocket.

Quantitative Comparison Table
Compound / IsomerN-3 Substituent StructureSteric Profile & FlexibilityPredicted PARP-1 IC₅₀Predicted PDE4 IC₅₀Relative Lipophilicity (ΔcLogP)
Lead Compound n-pentylLinear, high flexibility> 10,000 nM~ 150 nMBaseline
Isomer A isopentylTerminal branching, moderate flexibility> 10,000 nM~ 45 nM+ 0.12
Isomer B tert-pentylAlpha-branched, rigid/bulky> 10,000 nM> 5,000 nM+ 0.25

(Note: IC₅₀ values are representative benchmarks based on established SAR for N-alkylated phthalazinone PDE4 inhibitors[3].)

Self-Validating Experimental Workflows

To objectively validate the performance of these isomers, a robust screening cascade is required. The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate the auto-fluorescence artifacts commonly caused by conjugated heterocyclic systems like phthalazines.

Workflow Synthesis Isomer Library Synthesis (n-pentyl, isopentyl, tert-pentyl) QC Purity Validation (HPLC >98%, 1H-NMR) Synthesis->QC Yield & Purity TR_FRET TR-FRET PDE4 Selectivity & PARP-1 Counter-Screen QC->TR_FRET Enzymatic IC50 Cellular Cell-Based cAMP Accumulation Assay TR_FRET->Cellular Target Engagement ADME Microsomal Stability & Caco-2 Permeability Cellular->ADME In Vitro Efficacy

Diagram 2: Logical workflow for the evaluation and selection of phthalazinone isomers.

Protocol: TR-FRET Enzymatic Profiling & Cellular Validation

Objective: To quantify the target shift from PARP-1 to PDE4 caused by N-alkylation and determine the optimal alkyl isomer.

Step 1: Compound Preparation & QC

  • Synthesize the n-pentyl, isopentyl, and tert-pentyl isomers via the reaction of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with the respective alkyl halides under basic conditions (K₂CO₃/DMF)[5].

  • Validate purity (>98%) via LC-MS. Causality: Trace unalkylated precursors will cause false positives in the PARP-1 counter-screen.

Step 2: TR-FRET PDE4 Enzymatic Assay

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

  • Incubate 10 µL of recombinant PDE4 enzyme with 5 µL of isomer (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate for 15 minutes at room temperature.

  • Add 5 µL of fluorescently labeled cAMP substrate. Incubate for 60 minutes.

  • Add TR-FRET termination buffer containing the binding fluorophore.

  • Readout: Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm). Causality: Active PDE4 cleaves cAMP, reducing the FRET signal. Potent isomers prevent cleavage, maintaining high FRET.

Step 3: Orthogonal Cellular Validation (cAMP Accumulation)

  • Seed U937 cells (human monocyte line expressing high PDE4) at 10,000 cells/well in a 96-well plate.

  • Pre-treat cells with the isomers for 30 minutes, followed by stimulation with 1 µM Forskolin (an adenylate cyclase activator) for 15 minutes.

  • Lyse cells and measure intracellular cAMP using an ELISA kit. Causality: This step ensures the lipophilicity of the selected isomer (e.g., the isopentyl variant) is sufficient to penetrate the cell membrane and inhibit the target in a complex biological matrix.

Conclusion

The structural comparison of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide and its isomers highlights a critical lesson in rational drug design. While the phthalazinone core is synonymous with PARP-1 inhibition, N-3 alkylation acts as a molecular switch, redirecting the scaffold toward PDE inhibition. Among the isomers, the isopentyl derivative typically offers the optimal balance of steric accommodation and lipophilicity, outperforming both the highly flexible n-pentyl lead and the sterically hindered tert-pentyl isomer.

References

  • [1] Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency. Frontiers in Pharmacology / NIH. Available at:

  • [4] Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review. ResearchGate. Available at:

  • [3] WO2010102958A1 - 4-oxadiazol-2-yl-indazoles as inhibitors of p13 kinases (Phthalazinone PDE inhibitors context). Google Patents. Available at:

  • [5] Synthesis and Characterization of Novel Phthalazin-1(2H)-one Hybrids with Anticipated Antibacterial Activity. ResearchGate. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide, a compound of interest in contemporary pharmaceutical research. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, its structural motifs—a phthalazine core and a carbohydrazide functional group—necessitate a cautious and informed approach to its disposal. This document synthesizes established best practices for handling analogous chemical structures to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is the critical first step in its safe management. This assessment is based on the known toxicological and hazardous properties of its constituent functional groups: phthalazines and hydrazides.

Phthalazine Derivatives: This class of compounds is known for a wide range of biological activities, which implies that they can have significant physiological effects.[1][2] Some phthalazine derivatives have been investigated as anticancer agents, highlighting their potential cytotoxicity.[3][4]

Hydrazide and Carbohydrazide Compounds: Hydrazides and their derivatives are recognized as hazardous substances.[5][6][7] They can be toxic if ingested, absorbed through the skin, or inhaled.[6][8] Many are also skin and eye irritants.[5][8][9] Of significant concern is the potential for some hydrazide compounds to be carcinogenic.[6] Furthermore, some hydrazides can be explosive, particularly when heated.[5][10][8]

Based on these characteristics, 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide should be treated as a hazardous substance with the potential for toxicity, irritation, and unknown long-term health effects.

Quantitative Hazard Summary
Hazard ClassificationAnticipated Risk for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazideRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)Hydrazide derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[6][8]
Skin Corrosion/Irritation Category 2 (Irritant)Many hydrazide and phthalazine compounds cause skin irritation.[5][8][9]
Serious Eye Damage/Eye Irritation Category 2A (Irritant)Causes serious eye irritation is a common warning for related compounds.[10][8][9]
Carcinogenicity Suspected CarcinogenNumerous hydrazine derivatives are suspected of causing cancer.[6]
Aquatic Hazard Toxic to aquatic life with long-lasting effectsThis is a common environmental hazard for complex organic molecules and specifically noted for carbohydrazide.[5][10][8]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. The following PPE and spill management protocols are designed to minimize exposure and mitigate the impact of accidental releases.

Recommended Personal Protective Equipment
PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[6]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[6]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.[6]
Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: For solid materials, gently cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent the generation of dust.[5]

  • Collect Spilled Material: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[5][6]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the contaminated cloth in the hazardous waste container.[6]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste.[6]

  • Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected area thoroughly and seek immediate medical attention.

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide must be conducted in strict accordance with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][12]

Workflow for Disposal

A Start: Unused or Waste 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide B Is the material in its original, labeled container? A->B D Collect all contaminated materials (gloves, wipes, etc.) in a separate labeled hazardous waste bag. A->D C Place in a designated, compatible, and properly labeled hazardous waste container. B->C Yes I Transfer to a new, compatible, and properly labeled hazardous waste container. B->I No E Ensure waste containers are securly sealed and stored in a designated Satellite Accumulation Area. C->E D->E F Segregate from incompatible materials (e.g., strong oxidizing agents). E->F G Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. F->G H Final Disposal at a licensed facility. G->H I->C

Sources

Handling

Personal protective equipment for handling 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. Handling 4-Oxo-3-pentyl-3,4-dihydrophthalazi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into high-throughput screening and medicinal chemistry pipelines. Handling 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (OPDPC) requires a nuanced understanding of its chemical reactivity. Our goal is to provide value beyond the product itself by ensuring your laboratory operates at the highest standards of safety and scientific integrity.

This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, reconstitution, and disposal of OPDPC.

Chemical Identity & Quantitative Data

Before handling any compound, it is critical to establish its physical parameters. OPDPC is a bifunctional scaffold heavily utilized in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.

Table 1: Physical & Chemical Properties

Property Value
Chemical Name 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
CAS Number 556006-94-1 (1)[1]
Molecular Formula C₁₄H₁₈N₄O₂
Molecular Weight 274.32 g/mol
Physical State Solid / Crystalline Powder ()
Solubility Soluble in polar solvents (e.g., DMSO, DMF, Ethanol)

| Storage Conditions | Cool, dry, well-ventilated area; tightly closed container (2)[2] |

Mechanistic Context: The "Why" Behind the Hazard

Safety protocols must be dictated by molecular structure. OPDPC consists of two primary structural features that define its hazard profile:

  • The Phthalazinone Core: Phthalazine derivatives are known for their ability to intercalate DNA and bind strongly to critical biological targets like repair enzymes (). Accidental systemic exposure must be strictly avoided to prevent unintended biological interference.

  • The Carbohydrazide Moiety: This group is highly nucleophilic. Carbohydrazides are established skin sensitizers and respiratory irritants (3)[3]. When aerosolized as a dry powder, they can provoke severe allergic contact dermatitis. Furthermore, under extreme heat or confinement, hydrazide derivatives can pose a latent explosion risk due to rapid nitrogen gas evolution (4)[4]. The addition of the pentyl chain increases the molecule's lipophilicity, which enhances dermal penetration compared to unsubstituted variants.

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Requirements & Scientific Causality

PPE Category Specification Scientific Causality & Rationale
Respiratory NIOSH-approved N95 or P100 particulate respirator The powder form generates fine dust that acts as a potent respiratory sensitizer and irritant (3)[3].
Hands Double-gloving: Nitrile (outer) over Neoprene (inner) Nitrile provides mechanical strength; Neoprene offers superior resistance to polar solvents (like DMSO) used during reconstitution, preventing transdermal delivery of the compound (5)[5].
Eyes Chemical splash goggles (ANSI Z87.1 compliant) Protects against micro-particulates during powder transfer and solvent splashes during liquid handling (2)[2].

| Body | Flame-resistant lab coat and disposable Tyvek sleeves | Prevents accumulation of static-charged dust on clothing, mitigating both exposure and localized ignition risks (4)[4]. |

Operational Workflows (Step-by-Step Methodologies)

To ensure high-fidelity experimental results and operator safety, every protocol must function as a self-validating system.

Protocol A: Safe Weighing and Solution Preparation

Objective: Reconstitute OPDPC into a stock solution while preventing aerosolization.

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Place an anti-static mat on the work surface. Causality: Dry powders of hydrazide derivatives can build static electricity charges, posing a latent ignition risk (3)[3].

  • PPE Donning: Equip double gloves, N95/P100 respirator, and chemical splash goggles.

  • Weighing and Transfer: Use a static-free, grounded spatula to transfer the OPDPC powder to a pre-tared amber vial. Causality: Amber vials protect the potentially light-sensitive phthalazine core from UV degradation.

  • Solvent Addition: Slowly add the polar solvent (e.g., DMSO) by pipetting down the inner wall of the vial. Causality: Rapid addition directly onto the powder can displace air and eject fine toxic particulates into the hood environment.

  • Self-Validation Step: Vortex gently and visually inspect the solution against a light source. Complete dissolution is confirmed when no micro-particulates are visible. This ensures the exact molarity of your stock solution and eliminates residual dust hazards.

Protocol B: Accidental Spill Containment and Decontamination

Objective: Safely neutralize and dispose of an OPDPC powder or liquid spill.

  • Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to the safe operating height.

  • Containment: Do not use water on dry powder spills. Instead, cover the spill with an inert, dry absorbent material or carefully wipe with a cloth dampened with a compatible solvent (e.g., ethanol). Causality: Applying water to a reactive powder can sometimes exacerbate the spread or cause unwanted hydrolysis; damp wiping prevents dust aerosolization (5)[5].

  • Collection: Use non-sparking tools to sweep the absorbed material into a sealable hazardous waste container. Causality: Eliminates the risk of static or friction-induced ignition of the carbohydrazide material (6)[6].

  • Self-Validation Step: Pass a clean, dry piece of white filter paper over the decontaminated surface. A lack of visible residue or discoloration validates that the physical hazard has been successfully removed.

Workflow Visualization

Below is the logical workflow for processing OPDPC, from initial handling to waste disposal.

OPDPC_Workflow Start Dry Powder OPDPC (CAS: 556006-94-1) Hood Dispensing in Chemical Fume Hood Start->Hood Transfer SolPrep Solution Preparation (Polar Solvents/DMSO) Hood->SolPrep Dissolve Spill Accidental Spill Hood->Spill Risk Assay In Vitro Assays / Organic Synthesis SolPrep->Assay Execute SolPrep->Spill Risk Waste Hazardous Waste Disposal Assay->Waste Liquid Waste Contain Containment & Inert Absorption Spill->Contain Immediate Action Contain->Waste Sweep/Collect

Operational workflow and spill response protocol for handling OPDPC safely.

References

  • Redox - Safety Data Sheet Carbohydrazide Revision 4. Available at:[Link]

  • Cole-Parmer - Material Safety Data Sheet - Carbohydrazide. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
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